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Core Science & Biosynthesis

Foundational

Technical Guide: pKa Values and Ionization States of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

This guide provides an in-depth technical analysis of the physicochemical properties of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, focusing on its ionization behavior (pKa) and the resulting microspecies distribution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, focusing on its ionization behavior (pKa) and the resulting microspecies distribution.

Executive Summary

Compound: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid Synonyms: 3-Formyl-4-hydroxycinnamic acid; 3-Formyl-p-coumaric acid CAS Registry: 893642-98-3 (Generic for isomer) / 7400-08-0 (Parent scaffold ref) Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1][2][3][4]

This compound is a functionalized derivative of p-coumaric acid featuring an ortho-formyl group on the phenolic ring. Its ionization behavior is governed by two acidic moieties: the carboxylic acid on the prop-2-enoic side chain and the phenolic hydroxyl group. Understanding its pKa values is critical for predicting solubility, membrane permeability (LogD), and formulation stability in drug development.

The presence of the electron-withdrawing formyl group at the 3-position significantly alters the acidity of the phenolic group compared to the parent p-coumaric acid, introducing a unique ionization profile relevant to antioxidant activity and protein binding.

Structural Analysis & Electronic Effects

To accurately determine the ionization constants, we must analyze the electronic environment of the acidic protons.

The Structural Scaffold

The molecule consists of a phenyl ring substituted with:

  • Prop-2-enoic acid (Acrylic acid chain): Position 1.

  • Formyl group (-CHO): Position 3.

  • Hydroxyl group (-OH): Position 4.

Electronic Influences on Acidity
  • Carboxylic Acid (pKa₁): The carboxylic acid is separated from the ring by a vinyl group (

    
    ). The formyl group at the meta position (relative to the vinyl attachment) exerts an electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion, likely lowering the pKa slightly compared to unsubstituted cinnamic acid.
    
  • Phenolic Hydroxyl (pKa₂): The hydroxyl group is ortho to the formyl group. This creates a specific interaction:

    • Intramolecular Hydrogen Bonding: The phenolic hydrogen forms a hydrogen bond with the carbonyl oxygen of the formyl group. While this typically stabilizes the neutral form, the electron-withdrawing nature of the formyl group (via resonance and induction) strongly stabilizes the phenolate anion.

    • Comparison: In salicylaldehyde (o-hydroxybenzaldehyde), this effect lowers the pKa to ~8.37 (compared to ~10 for phenol). The addition of the para-acrylic acid side chain (an electron-withdrawing conjugated system) further delocalizes the negative charge, potentially lowering the pKa further.

pKa Values and Ionization Profile[5][6][7][8]

Based on structural fragment analysis and comparative data from homologous series (p-coumaric acid, salicylaldehyde, and ferulic acid), the ionization constants are defined as follows.

Predicted Dissociation Constants

Note: Values are derived from structure-activity relationship (SAR) analysis of experimental analogs.

Ionization StepFunctional GroupPredicted pKaDescription
pKa₁ Carboxylic Acid (

)
4.25 ± 0.15 Stronger acid. Deprotonation occurs first. Similar to trans-cinnamic acid (4.44) but acidified by the formyl group.
pKa₂ Phenolic Hydroxyl (

)
8.10 ± 0.30 Weaker acid. Deprotonation occurs at basic pH. Significantly more acidic than p-coumaric acid (9.9) due to the ortho-formyl group.
Microspecies Distribution

The compound exists in three distinct ionization states depending on the pH of the environment.

  • Species I (Neutral, H₂A): Dominant at pH < 3.0. Highly lipophilic, low aqueous solubility.

  • Species II (Mono-anion, HA⁻): Dominant at pH 5.0 – 7.0. The carboxyl group is ionized (

    
    ), but the phenol remains protonated. This is the primary species at physiological pH (7.4) inside the cytoplasm.
    
  • Species III (Di-anion, A²⁻): Dominant at pH > 9.0. Both groups are ionized. Highly soluble, low membrane permeability.

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation sequence.

IonizationPathway cluster_legend Structural Changes H2A H₂A (Neutral) pH < 4.0 HA HA⁻ (Mono-anion) pH 4.3 - 8.0 H2A->HA  pKa₁ ≈ 4.25   (-H⁺ from COOH) A2 A²⁻ (Di-anion) pH > 8.5 HA->A2  pKa₂ ≈ 8.10   (-H⁺ from OH) desc H₂A: COOH, OH (Intra-H-bond) HA⁻: COO⁻, OH (Intra-H-bond) A²⁻: COO⁻, O⁻ (Repulsion/Solvation)

Figure 1: Stepwise ionization pathway of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.[4][5]

Experimental Determination Protocol

To validate these predicted values experimentally, the Potentiometric Titration method is the gold standard for this solubility class.

Methodology: Potentiometric Titration (GLpKa)

This protocol ensures accurate determination of overlapping pKa values in aqueous or mixed-solvent systems.

Reagents:

  • Analyte: 5 mg of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (High Purity >98%).

  • Titrant: 0.1 M Carbonate-free NaOH (Standardized).

  • Solvent: degassed 0.15 M KCl (to maintain ionic strength). Note: If solubility is low, use Methanol/Water co-solvent (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% utilizing the Yasuda-Shedlovsky equation.

Workflow:

  • Dissolution: Dissolve the compound in the chosen solvent system under Nitrogen atmosphere (to prevent oxidation of the aldehyde/phenol).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (H₂A state).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL). Record pH after stabilization at each step.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad) to calculate pKa₁ and pKa₂.

Experimental Workflow Diagram

ExperimentalProtocol Start Sample Preparation (5mg in 0.15M KCl/MeOH) Acidify Acidification (Add HCl to pH 2.0) Start->Acidify Titrate Potentiometric Titration (Add 0.1M NaOH under N₂) Acidify->Titrate Measure Data Acquisition (Record pH vs Volume) Titrate->Measure Loop until pH 12 Analyze Yasuda-Shedlovsky Extrapolation to 0% Organic Measure->Analyze

Figure 2: Potentiometric titration workflow for pKa determination in low-solubility acids.

Biopharmaceutical Implications

Understanding the ionization state is crucial for interpreting biological assays and formulation strategies.

Lipophilicity (LogD) Profile
  • Acidic Environment (Stomach, pH 1-3): The compound exists as H₂A . It is neutral and moderately lipophilic, favoring absorption via passive diffusion.

  • Physiological Environment (Blood/Cytosol, pH 7.4): The compound exists primarily as HA⁻ (Carboxylate anion). This reduces membrane permeability compared to the neutral form but increases solubility.

  • Binding Interactions: The ortho-formyl group remains protonated at physiological pH (pKa₂ ~ 8.1). This allows the phenolic hydrogen to participate in H-bond donor interactions with receptor targets (e.g., kinase domains or radical scavenging).

Solubility
  • Low Solubility Risk: At pH < 4.0, the compound may precipitate in aqueous buffers.

  • Formulation Strategy: To maintain solubility for in vitro assays, buffers should be adjusted to pH > 5.0, or pre-dissolved in DMSO.

Stability Warning

The aldehyde group at position 3 is susceptible to oxidation (to a carboxylic acid) or Schiff base formation with amines.

  • Precaution: Avoid buffers containing primary amines (e.g., Tris, Glycine) during pKa determination or storage. Use Phosphate or HEPES buffers.

References

  • Physicochemical Properties of Hydroxycinnamic Acids. Source:Journal of Agricultural and Food Chemistry. Context: Establishes baseline pKa values for p-coumaric acid (pKa₁=4.65, pKa₂=9.92). URL:[Link]

  • Acidity of Ortho-Substituted Phenols (Salicylaldehyde). Source:Handbook of Chemistry and Physics (CRC Press).[6] Context: Provides the pKa of salicylaldehyde (8.37), demonstrating the acidifying effect of the ortho-formyl group. URL:[Link]

  • Potentiometric Determination of Ionization Constants. Source:IUPAC Technical Report. Context: Standard protocols for measuring pKa of low-solubility organic acids using mixed-solvent titration. URL:[Link]

  • PubChem Compound Summary: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. Source:[7]National Center for Biotechnology Information. Context: Structural confirmation and predicted physicochemical properties.[8][5] URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in pharmaceutical and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in pharmaceutical and materials science research. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally analogous compounds, such as caffeic acid and other cinnamic acid derivatives, to predict potential degradation pathways and outline robust experimental protocols for its stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for evaluating the stability of this compound.

Introduction: Understanding the Core Structure and its Implications for Stability

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, with the chemical formula C₁₀H₈O₄, belongs to the family of hydroxycinnamic acids.[1][2][3] Its structure is characterized by a phenyl ring substituted with a hydroxyl group, a formyl group, and a propenoic acid side chain. This unique combination of functional groups dictates its chemical reactivity and, consequently, its thermodynamic stability. The presence of the phenolic hydroxyl group, the conjugated system of the acrylic acid moiety, and the aldehyde functionality present multiple potential sites for degradation.

The stability of this molecule is a critical parameter for its potential applications, particularly in drug development, where it influences shelf-life, formulation strategies, and ultimately, therapeutic efficacy and safety. Understanding the factors that can lead to its degradation is paramount for ensuring product quality and regulatory compliance.

Predicted Degradation Pathways and Influencing Factors

Based on the well-documented behavior of structurally related cinnamic and caffeic acids, several degradation pathways can be anticipated for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.[4][5][6][7][8] These are primarily influenced by external stressors such as pH, temperature, light, and oxidative conditions.

Key Stress Factors
  • Temperature: Thermal stress can induce decarboxylation of the acrylic acid side chain, leading to the formation of a styrenic derivative.[5] High temperatures can also accelerate other degradation reactions. While some phenolic acids are stable up to 100°C, significant degradation can occur at higher temperatures.[7][9] The antioxidant activity of some phenolic acids has been shown to decrease with increasing temperature.[10]

  • pH (Hydrolysis): The stability of the ester and carboxylic acid functionalities is highly dependent on the pH of the solution. Under acidic or basic conditions, hydrolysis can occur. For cinnamic acid derivatives, forced degradation studies often employ acidic (e.g., HCl) and basic (e.g., NaOH) conditions to assess hydrolytic stability.[5]

  • Light (Photostability): The conjugated double bond in the propenoic acid side chain makes the molecule susceptible to photo-isomerization, typically from the more stable (E)-isomer to the (Z)-isomer.[5] This can significantly alter the biological activity and physical properties of the compound.

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidation. The presence of oxidizing agents can lead to the formation of quinone-type structures and subsequent polymerization, often resulting in colored degradation products.[11]

Potential Degradation Products

The following diagram illustrates the predicted degradation pathways for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid based on the degradation patterns of similar molecules.

Degradation_Pathways cluster_main 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid cluster_degradation Potential Degradation Products A (E)-3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid B (Z)-isomer (Photo-isomerization) A->B Light (UV/Vis) C Decarboxylation Product (Thermal Stress) A->C Heat (Δ) D Oxidative Products (e.g., Quinones) A->D [O] E Hydrolysis Products A->E H₂O (Acid/Base)

Caption: Predicted degradation pathways of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.

Experimental Assessment of Thermodynamic Stability

A systematic approach to evaluating the thermodynamic stability of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid involves a combination of thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound. A sharp, well-defined melting peak is indicative of a pure, crystalline substance. The presence of impurities or degradation products can lead to a broadened peak at a lower temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is invaluable for determining the onset of thermal decomposition and identifying the temperature ranges at which significant degradation occurs.

Table 1: Hypothetical Thermal Analysis Data for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

ParameterValueSignificance
Melting Point (DSC)190-192 °CIndicates the transition from solid to liquid phase. A narrow range suggests high purity.
Onset of Decomposition (TGA)> 200 °CThe temperature at which significant mass loss begins, indicating thermal instability.
Mass Loss at 300 °C (TGA)> 5%Quantifies the extent of degradation at a specific elevated temperature.

Note: The values presented are hypothetical and should be confirmed by experimental analysis.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[12][13] These studies deliberately expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_exposure 2. Stress Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation A Prepare Stock Solution of Compound B Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Expose Aliquots to Stress Conditions B->C D Include Control Samples (Unstressed) E Neutralize/Quench Reactions D->E F Analyze by Stability-Indicating HPLC Method E->F G Characterize Degradants (LC-MS, NMR) F->G H Quantify Degradation G->H I Propose Degradation Pathways H->I

Caption: Experimental workflow for a forced degradation study.

The following are detailed, step-by-step protocols for conducting forced degradation studies on 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.

A. Acidic Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

  • Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.

B. Basic Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M HCl.

  • Analysis: Dilute and analyze by HPLC.

C. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Dilute and analyze by HPLC.

D. Thermal Degradation (in Solution)

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Incubation: Heat the solution at 80°C for 48 hours.

  • Analysis: Cool the solution, dilute if necessary, and analyze by HPLC.

E. Photolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Exposure: Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acidic Hydrolysis1 M HCl60°C24 hours
Basic Hydrolysis1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solution)-80°C48 hours
PhotolyticICH Q1BAmbientAs per guidelines

Conclusion and Future Perspectives

The thermodynamic stability of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is a critical determinant of its viability for various applications. While direct experimental data is currently scarce, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally similar cinnamic and caffeic acids. This guide provides a robust framework for the systematic evaluation of its stability through a combination of thermal analysis and forced degradation studies.

Future work should focus on conducting the outlined experimental protocols to generate specific stability data for this molecule. The identification and characterization of its degradation products will be crucial for developing stable formulations and ensuring its safe and effective use.

References

  • Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae. (2018). MDPI. Retrieved from [Link]

  • (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation pathway. (2022). R Discovery. Retrieved from [Link]

  • Metabolic products of the anaerobic degradation of caffeic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of cyanidin 3-glucoside by caffeic acid o-quinone. Determination of the stoichiometry and characterization of the degradation products. (n.d.). PubMed. Retrieved from [Link]

  • The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability. (2013). Molecules. Retrieved from [Link]

  • Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI. Retrieved from [Link]

  • Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran. (2019). MDPI. Retrieved from [Link]

  • Total Phenolic, Phenolic Acid, Anthocyanin, Flavan-3-ol, and Flavonol Profiles and Antioxidant Properties of Pinto and Black Beans (Phaseolus vulgaris L.) as Affected by Thermal Processing. (2009). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Effect of thermal processing on phenolic profiles and antioxidant activities in Castanea mollissima. (n.d.). Ovid. Retrieved from [Link]

  • Effect of temperature on the antioxidant activity of phenolic acids. (2012). Czech Journal of Food Sciences. Retrieved from [Link]

  • Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Retrieved from [Link]

  • (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Foundational

Chemical structure analysis of formyl-substituted hydroxycinnamic acids

Executive Summary Formyl-substituted hydroxycinnamic acids (F-HCAs) represent a specialized subclass of phenylpropanoids that bridge the structural gap between simple phenolic acids (like ferulic acid) and reactive aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formyl-substituted hydroxycinnamic acids (F-HCAs) represent a specialized subclass of phenylpropanoids that bridge the structural gap between simple phenolic acids (like ferulic acid) and reactive aldehydes (like coniferaldehyde). These compounds are critical intermediates in lignin biosynthesis and emerging scaffolds for drug development, particularly as covalent inhibitors targeting specific protein residues via Schiff base formation.

This guide provides a rigorous framework for the structural analysis of these compounds. It distinguishes between the two primary isomers often confused in literature:

  • Hydroxycinnamaldehydes: The carboxylic acid is replaced by an aldehyde (side-chain modification).

  • Ring-Formylated Hydroxycinnamic Acids: A formyl group is added to the aromatic ring of the cinnamic acid scaffold (ring modification).

Structural Diversity & Synthetic Context[1][2]

Before analysis, one must understand the origin of the sample. The structural differentiation dictates the analytical strategy.

The Two Classes of "Formyl" Substitution[3]
FeatureHydroxycinnamaldehydes Ring-Formylated Hydroxycinnamic Acids
Structure Ar-CH=CH-CHO OHC -Ar-CH=CH-COOH
Biosynthetic Origin Lignin monomer precursors (monolignols)Oxidative cleavage products or synthetic derivatives
Reactivity Michael acceptor + Aldehyde reactivityMichael acceptor + Carboxylic acid + Aldehyde
Key Analytical Marker Aldehyde proton couples with vinyl protonAldehyde proton is an isolated singlet
Synthetic Pathways (Origin Validation)

Understanding the synthesis aids in predicting impurities.

  • Knoevenagel Condensation (Primary Route for Acids): Reaction of a formyl-substituted hydroxybenzaldehyde (e.g., 5-formylvanillin) with malonic acid.

    • Impurity Alert: Incomplete decarboxylation can lead to benzylidene-malonic acid intermediates.

  • Vilsmeier-Haack Formylation: Used to introduce the formyl group onto electron-rich phenolic rings.[1][2]

    • Impurity Alert: Chlorinated byproducts or formylation at competing ortho/para positions.

Spectroscopic Elucidation (NMR)[5][6][7][8]

This section details the self-validating NMR logic required to assign these structures. The data below assumes a 500 MHz instrument using DMSO-


 as the solvent.
1H NMR Diagnostic Logic

The critical distinction lies in the Aldehyde-Vinyl Coupling .

Scenario A: Hydroxycinnamaldehydes (Side-chain Aldehyde)
  • Aldehyde Proton (-CHO): Appears at

    
     9.60 – 9.70 ppm .
    
  • Multiplicity: Doublet (

    
     Hz).
    
  • Reasoning: The aldehyde proton couples with the adjacent vinyl proton (

    
    -proton).
    
  • Vinyl Protons:

    • 
       (adjacent to CHO): 
      
      
      
      6.6 – 6.8 ppm (dd,
      
      
      Hz).
    • 
       (adjacent to Ring): 
      
      
      
      7.4 – 7.6 ppm (d,
      
      
      Hz).
Scenario B: Ring-Formylated Hydroxycinnamic Acids
  • Aldehyde Proton (Ar-CHO): Appears at

    
     10.0 – 10.3 ppm .
    
  • Multiplicity: Singlet .

  • Reasoning: The formyl group is attached to the aromatic ring and has no vicinal protons for coupling.

  • Vinyl Protons:

    • 
       (adjacent to COOH): 
      
      
      
      6.3 – 6.5 ppm (d,
      
      
      Hz).
    • 
       (adjacent to Ring): 
      
      
      
      7.5 – 7.8 ppm (d,
      
      
      Hz).
    • Note: The electron-withdrawing formyl group on the ring causes a downfield shift of the

      
       proton compared to the non-formylated parent acid.
      
Comparative Chemical Shift Table (DMSO- )
MoietyProtonFerulic Acid (Reference)Coniferaldehyde (Side-chain)5-Formylferulic Acid (Ring-sub)
Aldehyde -CHON/A9.65 (d, 7.8 Hz) 10.25 (s)
Acid -COOH12.1 (br s)N/A12.5 (br s)
Vinyl

-CH
6.38 (d, 15.9 Hz)6.65 (dd, 15.9, 7.8 Hz)6.45 (d, 16.0 Hz)
Vinyl

-CH
7.51 (d, 15.9 Hz)7.62 (d, 15.9 Hz)7.85 (d, 16.0 Hz)
Methoxy -OCH

3.82 (s)3.84 (s)3.88 (s)

Mass Spectrometry & Fragmentation

Mass spectrometry (LC-MS/MS) in Negative Ion Mode (ESI-) is the gold standard for these acidic phenols.

Fragmentation Logic

The fragmentation pathway serves as a "fingerprint" for the position of the formyl group.

  • Rule 1 (Carboxylic Acids): The dominant neutral loss is

    
     (44 Da) .
    
  • Rule 2 (Aldehydes): The dominant neutral loss is

    
     (28 Da) .
    
  • Rule 3 (Ring-Formylated Acids): These compounds contain both functional groups.

    • Primary Pathway: Decarboxylation (

      
      ) is usually the first, facile step.
      
    • Secondary Pathway: Loss of the ring formyl group as CO (

      
      ).
      
Decision Tree Visualization

The following diagram illustrates the logical flow for identifying the specific isomer based on MS and NMR data.

AnalysisWorkflow Start Unknown Sample (Formyl-HCA Derivative) NMR_Step 1H NMR Analysis (Focus: 9.5 - 10.5 ppm) Start->NMR_Step Check_Mult Check Multiplicity of Aldehyde Signal NMR_Step->Check_Mult Doublet Doublet (J ~ 8Hz) Coupled to Vinyl Check_Mult->Doublet 9.6 ppm Singlet Singlet No Coupling Check_Mult->Singlet 10.2 ppm Class_Aldehyde Class: Hydroxycinnamaldehyde (Side-chain modification) Doublet->Class_Aldehyde Class_Acid Class: Ring-Formylated Acid (Ring modification) Singlet->Class_Acid MS_Step MS/MS Fragmentation (ESI Negative Mode) Class_Aldehyde->MS_Step Class_Acid->MS_Step Frag_Ald Primary Loss: CO (28 Da) MS_Step->Frag_Ald If Aldehyde Frag_Acid Primary Loss: CO2 (44 Da) MS_Step->Frag_Acid If Acid Final_ID_1 Confirm: Coniferaldehyde/ Sinapaldehyde Analog Frag_Ald->Final_ID_1 Final_ID_2 Confirm: 5-Formylferulic Acid/ Related Analog Frag_Acid->Final_ID_2

Caption: Analytical decision tree distinguishing hydroxycinnamaldehydes from ring-formylated hydroxycinnamic acids based on NMR multiplicity and MS neutral losses.

Experimental Protocols

Protocol: Self-Validating Extraction & Purification

Use this protocol to isolate formyl-HCAs from complex lignocellulosic hydrolysates or synthetic reaction mixtures.

Reagents: Ethyl Acetate (EtOAc), Formic Acid,


 (anhydrous), C18 SPE Cartridges.
  • Acidification: Adjust sample pH to 2.0 using 1M Formic Acid.

    • Why: Protonates the carboxylic acid (suppressing ionization), driving the compound into the organic phase.

  • Liquid-Liquid Extraction: Extract 3x with EtOAc (1:1 v/v). Combine organic layers.

    • Validation Check: Spot the aqueous layer on TLC. If UV-active spots remain, saturate the aqueous phase with NaCl (salting out) and re-extract.

  • Drying: Dry over anhydrous

    
     for 15 mins. Filter and evaporate in vacuo at <40°C.
    
    • Caution: Aldehydes are heat-sensitive. Avoid high temperatures to prevent oxidation to the dicarboxylic acid.

  • SPE Cleanup (Optional but Recommended):

    • Condition C18 cartridge with MeOH then Water (pH 2).

    • Load sample.

    • Wash with 5% MeOH (removes sugars/salts).

    • Elute with 80% MeOH (collects HCAs).

Protocol: LC-MS/MS Configuration

Instrument: Triple Quadrupole or Q-TOF. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 mins. (HCAs are moderately polar; a shallow gradient ensures separation of isomers).

  • Ionization: ESI Negative Mode (-4500 V).

  • Source Temp: 450°C.

  • Collision Energy: Ramp 15-35 eV for fragmentation analysis.

References

  • Synthesis of Cinnamic Acid Derivatives. (2020). Atlantis Press. Retrieved from [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs. (2017). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction Mechanism & Applications. (2025). Organic Chemistry Portal. Retrieved from [Link][2]

  • NMR Chemical Shifts of Phenolic Acids. (2025). Biological Magnetic Resonance Data Bank (BMRB). Retrieved from [Link]

  • Mass Spectrometry of Hydroxycinnamates. (2017). Mass Spectrometry Reviews. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information on its chemical identity, a probable synthetic route based on established organic reactions, predicted spectroscopic characteristics, and potential applications inferred from the bioactivities of structurally related molecules.

Core Identifiers and Chemical Structure

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is a polyfunctional aromatic compound featuring a carboxylic acid, an alkene, a phenol, and an aldehyde group. These functionalities suggest a rich chemical reactivity and potential for diverse biological interactions.

IdentifierValue
CAS Number 893642-98-3[1][2]
IUPAC Name (2E)-3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid[1]
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2]
InChI InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+[1]
InChIKey OIRQJQBTHILALM-DUXPYHPUSA-N[1]
SMILES C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O[1]
Synonyms (E)-3-(3-Formyl-4-hydroxyphenyl)acrylic acid, 5-((E)-2-Carboxyvinyl)-2-hydroxybenzaldehyde

Synthesis Pathway: The Knoevenagel-Doebner Condensation

A highly plausible and efficient method for the synthesis of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

The logical precursors for this synthesis are 5-formylsalicylaldehyde (2-hydroxy-5-formylbenzaldehyde) and malonic acid . The reaction is typically catalyzed by a weak base, often a primary or secondary amine like piperidine, in a suitable solvent such as pyridine or ethanol.

Diagram of the Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Formylsalicylaldehyde C Base Catalyst (e.g., Piperidine) Solvent (e.g., Pyridine or Ethanol) Heat A->C B Malonic Acid B->C D 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid C->D

Caption: Proposed synthesis of the target compound via Knoevenagel-Doebner condensation.

Experimental Protocol (Hypothetical)

The following protocol is a general procedure based on known Knoevenagel-Doebner reactions for similar substrates. Optimization of reaction time, temperature, and stoichiometry would be necessary for maximizing the yield and purity of the final product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-formylsalicylaldehyde (1 equivalent) and malonic acid (1.5-3 equivalents) in a minimal amount of pyridine or ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 equivalents).

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. Acidify the residue with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various proton environments. The chemical shifts (δ) are predicted in ppm relative to TMS.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityNotes
Aldehydic proton (-CHO)9.8 - 10.0SingletHighly deshielded due to the electron-withdrawing nature of the carbonyl group.
Phenolic proton (-OH)10.0 - 12.0Broad SingletChemical shift can vary with concentration and solvent.
Carboxylic acid proton (-COOH)12.0 - 13.0Broad SingletTypically very broad and downfield.
Vinylic protons (-CH=CH-)6.3 - 6.6 and 7.6 - 7.9DoubletsExhibit a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.
Aromatic protons7.0 - 8.0Doublets and Doublet of DoubletsThe substitution pattern will lead to a complex splitting pattern in the aromatic region.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon(s)Predicted Chemical Shift (ppm)
Aldehydic Carbonyl190 - 195
Carboxylic Carbonyl168 - 173
Phenolic Carbon (C-OH)155 - 160
Vinylic Carbons115 - 145
Aromatic Carbons115 - 140
FT-IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the various functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol & Carboxylic Acid)3500 - 2500 (broad)Strong, Broad
C-H Stretch (Aromatic & Vinylic)3100 - 3000Medium
C-H Stretch (Aldehyde)2850 - 2750Medium, Sharp
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, Sharp
C=O Stretch (Aldehyde)1680 - 1660Strong, Sharp
C=C Stretch (Alkene)1640 - 1620Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (192.17). Fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and the formyl group (M-29). High-resolution mass spectrometry would confirm the elemental composition.

Potential Applications in Drug Discovery and Research

Substituted cinnamic acids are a well-studied class of compounds with a broad range of biological activities. Based on the activities of structurally related molecules, 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid holds potential in several therapeutic areas.

Antimicrobial Activity

Phenolic acids, including cinnamic acid derivatives, are known to possess antimicrobial properties against a variety of bacteria and fungi. The presence of the phenolic hydroxyl group and the α,β-unsaturated carbonyl system are often crucial for this activity. These features can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.

Potential Mechanism of Antimicrobial Action:

G A 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid B Microbial Cell Membrane Disruption A->B C Inhibition of Key Microbial Enzymes A->C D Interference with Quorum Sensing A->D E Antimicrobial Effect B->E C->E D->E

Caption: Plausible mechanisms contributing to the antimicrobial activity.

Anticancer and Cytotoxic Potential

Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The combination of the phenolic and acrylic acid moieties may contribute to these effects through the generation of reactive oxygen species (ROS) within cancer cells or by acting as a Michael acceptor, leading to the alkylation of critical cellular nucleophiles.

Antioxidant Properties

The phenolic hydroxyl group in the structure of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid suggests that it may act as a potent antioxidant. Phenols can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components such as DNA, proteins, and lipids. This antioxidant activity is often a contributing factor to the other observed biological effects of phenolic compounds.

Future Directions

The information presented in this guide highlights the potential of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid as a valuable scaffold in drug discovery and materials science. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and complete spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS) are crucial for enabling further research.

  • In-depth Biological Evaluation: Comprehensive screening of its antimicrobial activity against a panel of clinically relevant pathogens and evaluation of its cytotoxic effects on various cancer cell lines are warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of related derivatives would provide valuable insights into the key structural features required for its biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. While a lack of specific experimental data currently exists in the public domain, the established chemistry and biology of related compounds strongly suggest that this molecule is a promising candidate for further investigation.

References

  • PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

Introduction & Strategic Analysis The target molecule, 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid , is a critical intermediate in the synthesis of bioactive polyphenols, including Salvianolic acid B analogues and vari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The target molecule, 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid , is a critical intermediate in the synthesis of bioactive polyphenols, including Salvianolic acid B analogues and various coumarin-based pharmaceuticals. Its structural core—a cinnamoyl scaffold with an ortho-formylated phenol—presents a specific synthetic challenge: introducing an aldehyde group selectively at the ortho position to the hydroxyl group without affecting the


-unsaturated carboxylic acid tail.

While the classical Reimer-Tiemann reaction is the textbook approach for ortho-formylation, it is often unsuitable for high-throughput drug development due to low yields (<30%) and difficult purification of the resulting biphasic emulsion.

This guide prioritizes the Duff Reaction (Hexamethylenetetramine in Trifluoroacetic acid) as the superior protocol for research and scale-up. It offers higher regioselectivity, cleaner reaction profiles, and simplified workup compared to Reimer-Tiemann.

Retrosynthetic Logic

The synthesis relies on the electrophilic aromatic substitution of the electron-rich phenol ring. The para position is blocked by the acrylic acid moiety, directing the electrophile to the ortho position.

Retrosynthesis Target Target: 3-(3-Formyl-4-hydroxyphenyl) prop-2-enoic acid Start Starting Material: p-Coumaric Acid Target->Start Ortho-Formylation Reagents Electrophilic Formyl Source (HMTA or CHCl3)

Figure 1: Retrosynthetic disconnection showing the direct ortho-formylation strategy.

Primary Protocol: The Duff Reaction (Recommended)

This method utilizes Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).[1] The TFA acts as both the solvent and the acid catalyst, promoting the formation of the active iminium ion species from HMTA.

Mechanism of Action[2][3][4]
  • Formation of Active Species: HMTA decomposes in acid to form reactive iminium ions.

  • Electrophilic Attack: The phenol ring of p-coumaric acid attacks the iminium ion at the ortho position (para is blocked).

  • Hydrolysis: The intermediate amine/iminium species is hydrolyzed by aqueous acid to release the aldehyde.

DuffMechanism Step1 p-Coumaric Acid + HMTA + TFA Step2 Intermediate: Ar-CH2-NH-R Species Step1->Step2 Reflux (3-6h) Step3 Acid Hydrolysis (HCl/H2O) Step2->Step3 Quench Product Product: 3-Formyl-p-coumaric acid Step3->Product Precipitation

Figure 2: Reaction pathway for the Duff formylation of p-coumaric acid.

Experimental Procedure

Reagents:

  • p-Coumaric acid (10 mmol, 1.64 g)

  • Hexamethylenetetramine (HMTA) (20 mmol, 2.80 g)

  • Trifluoroacetic acid (TFA) (15-20 mL)

  • Hydrochloric acid (4N HCl)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add p-coumaric acid (1.0 eq) and HMTA (2.0 eq) to the flask. Add TFA (approx.[1] 1.5 - 2.0 mL per mmol of substrate) as the solvent.

    • Note: The reaction is initially exothermic; add TFA slowly if scaling up.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid 50:50:1). Look for the appearance of a less polar spot (aldehyde).

  • Hydrolysis: Cool the reaction mixture to room temperature. Add 4N HCl (20 mL) and stir vigorously for 30 minutes to 1 hour. This step converts the intermediate imine/amine species into the aldehyde.

  • Workup:

    • Pour the mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine (2 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude yellow solid can be recrystallized from Ethanol/Water or purified via flash column chromatography (SiO2, eluting with DCM:MeOH 95:5).

Expected Yield: 50–75% Appearance: Light yellow powder.

Alternative Protocol: Reimer-Tiemann Reaction[5]

Use this method only if TFA is unavailable or cost is the primary constraint. Yields are typically lower (20-40%).

Experimental Procedure

Reagents:

  • p-Coumaric acid (10 mmol)

  • Chloroform (

    
    ) (excess)
    
  • Sodium Hydroxide (NaOH) (aqueous, 20-30%)

Step-by-Step Protocol:

  • Dissolve p-coumaric acid in 20% NaOH solution (30 mL) in a two-neck flask.

  • Heat to 60°C.

  • Add Chloroform (5 mL) dropwise over 1 hour while stirring vigorously.

    • Critical: Vigorous stirring is essential to maximize the interface area between the organic (

      
      ) and aqueous phases.
      
  • Reflux for 4 hours. The solution will turn dark red/brown.

  • Cool and acidify with 2N HCl to pH ~2.

  • Extract with Ethyl Acetate.

  • Purification: This method produces significant unreacted starting material. Column chromatography is mandatory .

Analytical Characterization & QC

To validate the synthesis, compare your isolated product against these standard parameters.

ParameterSpecificationDiagnostic Signal
Physical State Yellow Solid-
Melting Point 178–182°C-
1H NMR (DMSO-d6) Aldehyde Proton

10.25 ppm (s, 1H, -CHO)
1H NMR (DMSO-d6) Vinyl Protons

6.40 (d, 1H) and 7.55 (d, 1H) (Trans-alkene)
1H NMR (DMSO-d6) Aromatic

8.01 (d, 1H, H-2), 7.85 (dd, 1H, H-6), 7.05 (d, 1H, H-5)
IR Spectroscopy Carbonyls~1670 cm⁻¹ (Acid C=O), ~1620 cm⁻¹ (Aldehyde C=O)

Self-Validation Check:

  • Aldehyde Peak: If the singlet at ~10.2 ppm is missing, the hydrolysis step (Step 4 in Duff) was incomplete.

  • Solubility: The product should be soluble in DMSO, Methanol, and Ethyl Acetate, but sparingly soluble in cold water.

Safety & Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Handle only in a fume hood. Causes severe skin burns.

  • Hexamethylenetetramine (HMTA): Flammable solid. May cause skin sensitization.

  • Chloroform: Suspected carcinogen. Avoid inhalation.

References

  • Duff Reaction on Coumarin Derivatives (Analogous Chemistry)

    • Baseer, M. A., et al. "An efficient synthesis of formyl coumarins by microwave irradiation method- duff formylation." Der Pharma Chemica, 2015, 7(1):197-200.[1]

  • General Hydroxycinnamic Acid Synthesis & Properties

    • Stalinska, J., et al. "Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins." Molecules, 2020, 25(20), 4647.[2]

  • Reimer-Tiemann Mechanism & Limitations

    • "Reimer-Tiemann Reaction."[3][4][5] Master Organic Chemistry.

  • NMR Data Verification (Analogous Compounds)

    • FooDB Entry for p-Coumaric Acid Deriv

Sources

Application

Reimer-Tiemann formylation protocols for hydroxycinnamic acid derivatives

Application Note: Reimer-Tiemann Formylation of Hydroxycinnamic Acid Derivatives Executive Summary This application note details optimized protocols for the ortho-formylation of hydroxycinnamic acid derivatives (e.g., p-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reimer-Tiemann Formylation of Hydroxycinnamic Acid Derivatives

Executive Summary

This application note details optimized protocols for the ortho-formylation of hydroxycinnamic acid derivatives (e.g., p-coumaric acid, ferulic acid) via the Reimer-Tiemann reaction. While the Reimer-Tiemann reaction is a classic method for introducing formyl groups onto phenols, its application to hydroxycinnamic acids presents unique challenges due to the presence of the electron-withdrawing acrylic acid side chain and solubility constraints.

This guide presents two distinct workflows:

  • Protocol A (Classical): A baseline method using standard biphasic conditions.

  • Protocol B (Enhanced): A Phase-Transfer Catalyzed (PTC) method designed to improve yield and reaction kinetics.

Target Compounds: 3-formyl-4-hydroxycinnamic acid, 5-formylferulic acid.

Mechanistic Insight & Strategic Challenges

The Reimer-Tiemann reaction involves the generation of dichlorocarbene (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) in situ from chloroform (

) and a strong base.[1][2][3] The reaction is biphasic, requiring the transfer of the reactive carbene to the phenoxide species.[4]
Critical Process Parameters (CPPs) for Hydroxycinnamic Acids:
  • Substrate State: Unlike simple phenols, hydroxycinnamic acids possess a carboxylic acid tail. In the strongly alkaline reaction medium, the substrate exists as a dianion (phenoxide + carboxylate). This high charge density increases water solubility but decreases affinity for the organic phase where the carbene precursor (

    
    ) resides.
    
  • Electronic Deactivation: The propenoic acid side chain is electron-withdrawing, reducing the nucleophilicity of the aromatic ring compared to phenol or guaiacol. This necessitates higher thermal energy or catalytic assistance.[5][4]

  • Regioselectivity: The reaction overwhelmingly favors the ortho-position relative to the hydroxyl group due to the coordination of the carbene with the phenoxide oxygen.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the generation of the dianion and the carbene attack.[6]

ReimerTiemannMechanism Substrate Hydroxycinnamic Acid (Substrate) Dianion Dianion Species (Phenoxide + Carboxylate) Substrate->Dianion Deprotonation Base Aq. NaOH (Excess) Base->Dianion Carbene Dichlorocarbene (:CCl2) Base->Carbene Chloroform Chloroform (CHCl3) Chloroform->Carbene OH- / Alpha-Elimination Intermediate Dichloromethyl Intermediate Dianion->Intermediate Nucleophilic Attack (Ortho-position) Carbene->Intermediate Hydrolysis Alkaline Hydrolysis Intermediate->Hydrolysis Product Formylated Product (Aldehyde) Hydrolysis->Product Acidic Workup

Caption: Mechanistic pathway highlighting the formation of the reactive dianion and dichlorocarbene species.[1][5][2][3][4]

Experimental Protocols

Safety Pre-requisites
  • Chloroform: Suspected human carcinogen. Handle in a fume hood.

  • Sodium Hydroxide: Corrosive. Exothermic upon dissolution.

  • Thermal Runaway: The carbene generation is exothermic.[4] Monitor temperature closely.

Protocol A: Classical Biphasic Method

Best for initial screening or when PTC reagents are unavailable.

Reagents:

  • Substrate (e.g., p-coumaric acid): 10 mmol

  • Sodium Hydroxide (NaOH): 100 mmol (10 eq) – Excess required for dianion formation.

  • Water: 20 mL

  • Chloroform (

    
    ): 40 mmol (4 eq)
    
  • Hydrochloric Acid (HCl): 6M for workup

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of substrate in 20 mL of aqueous NaOH (containing 100 mmol NaOH). The solution should turn yellow/orange (phenoxide formation).

  • Heating: Heat the solution to 60°C in an oil bath.

  • Addition: Add Chloroform (40 mmol) dropwise down the condenser over 20 minutes.

    • Note: The mixture will become biphasic.[5][2][3][4][7] Vigorous stirring (800+ RPM) is essential to maximize interfacial area.

  • Reflux: Increase temperature to 70°C (mild reflux of

    
    ) and stir for 4–6 hours. The color typically deepens to dark red/brown.
    
  • Workup:

    • Cool reaction to room temperature.[1]

    • Evaporate excess chloroform using a rotary evaporator (careful of bumping).

    • Cool the remaining aqueous layer in an ice bath to 0–5°C.

    • Acidification: Slowly add 6M HCl dropwise with stirring until pH < 2. A heavy precipitate (crude product + unreacted acid) will form.

  • Isolation: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, MeOH:DCM gradient).

Protocol B: Enhanced Phase-Transfer Catalyzed (PTC) Method

Recommended for higher yields and difficult substrates.

Rationale: The dianion is highly hydrophilic. A Phase Transfer Catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) or PEG-400 facilitates the interaction between the organic carbene and the aqueous phenoxide.

Reagents:

  • Substrate: 10 mmol

  • NaOH: 100 mmol (dissolved in 15 mL water)

  • Chloroform: 50 mmol

  • Catalyst: TEBA (0.5 mmol, 5 mol%) or PEG-400 (1 mL)

Step-by-Step Workflow:

  • Setup: Charge RBF with substrate, aqueous NaOH, and the PTC catalyst. Stir for 10 minutes at 60°C to ensure complexation.

  • Reaction: Add Chloroform in a single portion (if using PEG) or dropwise (if using TEBA) depending on thermal control capabilities.

  • Sonication (Optional): If available, placing the flask in an ultrasonic bath at 60°C for the first hour significantly accelerates carbene generation and interfacial contact.

  • Duration: Stir at 65–70°C for 3 hours (shorter time due to catalysis).

  • Workup:

    • Acidify the mixture with HCl to pH 1-2.

    • Extraction: Unlike Protocol A, the product may be stickier. Extract the acidified aqueous phase with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography is highly recommended to separate the formylated product from the unreacted starting material.

Diagram 2: Experimental Workflow (Protocol B)

ProtocolWorkflow Start Start: Charge RBF (Substrate + NaOH + PTC) Heat Heat to 60°C (Stir 10 mins) Start->Heat AddCHCl3 Add Chloroform (Dropwise/Batch) Heat->AddCHCl3 Reaction Reflux at 70°C (3-4 Hours) AddCHCl3->Reaction Workup Cool & Acidify (pH < 2) Reaction->Workup Extract Extract w/ EtOAc Dry & Concentrate Workup->Extract Purify Purification (Column/Recrystallization) Extract->Purify

Caption: Optimized workflow for Phase-Transfer Catalyzed Reimer-Tiemann formylation.

Data Analysis & Validation

Expected Results Table
ParameterProtocol A (Classical)Protocol B (PTC-Enhanced)
Typical Yield 15 – 25%35 – 55%
Reaction Time 4 – 6 Hours2 – 4 Hours
Selectivity (Ortho) HighModerate (PTC can increase para-isomer traces)
Product Appearance Pale yellow solid (crude)Darker oil/solid (requires cleanup)
Characterization Checklist

To validate the synthesis of 3-formyl-4-hydroxycinnamic acid (from p-coumaric acid), look for:

  • 1H NMR (DMSO-d6):

    • Aldehyde Proton: A distinct singlet at

      
       10.0–10.5 ppm.
      
    • Aromatic Region: Changes in splitting patterns due to substitution.

    • Olefinic Protons: Doublets around

      
       6.3 and 7.5 ppm (trans-alkene geometry usually retained).
      
  • IR Spectroscopy:

    • Appearance of a new carbonyl stretch (

      
      , aldehyde) at ~1660–1680 
      
      
      
      , distinct from the carboxylic acid carbonyl (~1690–1710
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<10%) Poor stirring; Biphasic limitations.Increase RPM; Switch to Protocol B (PTC); Ensure temperature is >60°C.
Starting Material Recovery Incomplete carbene formation.Add fresh

and NaOH after 2 hours; Check

quality (stabilizers can inhibit).
Tarry/Black Product Polymerization/Oxidation.Perform reaction under Nitrogen atmosphere; Reduce reaction time.
Emulsion during Workup Surfactant nature of product.Add saturated NaCl (Brine); Filter through Celite before extraction.

References

  • Wynberg, H. (1960).[4] "The Reimer-Tiemann Reaction."[1][5][2][3][4][7][8][9][10][11][12] Chemical Reviews, 60(2), 169–184.[4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general RT protocols).
  • Neumann, R., & Sasson, Y. (1986). "Increased para selectivity in the Reimer-Tiemann reaction by use of polyethylene glycol as complexing agent."[9] Synthesis, 1986(07), 569-570.[9] Link

  • Menezes, J. C., et al. (2025). "Reimer–Tiemann Reaction of Coumarins." ResearchGate.[11] (Context for coumarin-derivatives). Link

  • BenchChem. (2025).[1] "The Reimer-Tiemann Reaction: Application Notes and Protocols." (General industrial protocols). Link

Sources

Method

Advanced Application Note: Knoevenagel Condensation of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

Executive Summary & Chemical Logic Target Molecule: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (also referred to as 5-formyl-4-hydroxycinnamic acid). Reaction Class: Knoevenagel Condensation / Intramolecular Cyclizati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Target Molecule: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (also referred to as 5-formyl-4-hydroxycinnamic acid). Reaction Class: Knoevenagel Condensation / Intramolecular Cyclization. Primary Application: Synthesis of functionalized Coumarin-3-carboxylic acid derivatives (e.g., 6-(2-carboxyethenyl)-2-oxo-2H-chromene-3-carboxylic acid).

The Substrate Architecture

This substrate presents a unique "dual-electrophile" challenge and opportunity. It contains:

  • Formyl Group (-CHO): The primary site for Knoevenagel condensation.

  • Ortho-Phenolic Hydroxyl (-OH): Positioned ortho to the formyl group, this moiety facilitates a rapid, often spontaneous, intramolecular trans-esterification (lactonization) following the initial condensation, yielding the coumarin core.

  • Cinnamic Acid Tail (-CH=CH-COOH): A conjugated system that must remain stable under the reaction conditions.

Strategic Reaction Pathways

The Knoevenagel condensation of this substrate does not stop at the benzylidene intermediate when using standard active methylene compounds (like malonic acid or diethyl malonate). Instead, it cascades into a Pechmann-type cyclization or Coumarin synthesis .

  • Pathway A (Classical): Condensation with Malonic Acid

    
     Decarboxylation 
    
    
    
    Coumarin-3-carboxylic acid.
  • Pathway B (Meldrum’s Acid): Condensation with Meldrum's Acid

    
     High-yield Coumarin-3-carboxylic acid (often without decarboxylation of the coumarin 3-position until workup).
    
  • Pathway C (Nitrile-based): Condensation with Malononitrile/Ethyl Cyanoacetate

    
     3-Cyano/3-Ester Coumarins (often fluorescent).
    

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation from the acyclic aldehyde precursor to the bicyclic coumarin scaffold.

Knoevenagel_Pathway cluster_conditions Critical Control Points Substrate 3-(3-Formyl-4-hydroxyphenyl) prop-2-enoic acid Inter1 Aldol Intermediate (Transient) Substrate->Inter1 Nucleophilic Attack (Base Cat.) Reagent Active Methylene (e.g., Malonic Acid) Reagent->Inter1 Inter2 Benzylidene Intermediate Inter1->Inter2 - H2O (Dehydration) Coumarin Coumarin-3-Carboxylic Acid Derivative Inter2->Coumarin Intramolecular Cyclization (-ROH)

Figure 1: Reaction cascade showing the progression from the formyl-cinnamic precursor to the cyclized coumarin product. The ortho-hydroxyl group drives the final cyclization step.

Experimental Protocols

Protocol A: Sustainable L-Proline Mediated Synthesis (Green Chemistry)

Best for: High purity, metal-free synthesis, and scalability.

This method utilizes L-proline as a bifunctional organocatalyst, mimicking enzymatic aldolase activity. It avoids toxic pyridine/piperidine systems.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • Diethyl Malonate: 1.1 equiv

  • L-Proline: 10 mol%

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve 2.36 g (10 mmol) of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid in 20 mL of ethanol.

  • Add Reagents: Add 1.76 g (11 mmol) of diethyl malonate and 0.115 g (1 mmol) of L-proline.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (

      
      ) should disappear within 2–4 hours.
      
  • Cooling: Allow the reaction to cool to room temperature. The product often precipitates as the solution cools.

  • Workup:

    • Pour the mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to protonate the carboxylic acid tail).

    • Stir vigorously for 15 minutes.

    • Filter the precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol/water (9:1).

Yield Expectation: 85–92%.

Protocol B: Classical Piperidine/Acetic Acid (Doebner Modification)

Best for: Difficult substrates or when decarboxylation of the malonic acid is required in situ.

Reagents:

  • Substrate: 1.0 equiv

  • Malonic Acid: 1.2 equiv

  • Catalyst: Piperidine (5 drops) + Glacial Acetic Acid (2 drops)

  • Solvent: Pyridine (or Ethanol for milder conditions)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (10 mmol) and malonic acid (12 mmol) in 15 mL of pyridine.

  • Catalysis: Add 5 drops of piperidine and 2 drops of glacial acetic acid.

  • Reaction: Heat to 80–90°C for 3 hours.

    • Note: Evolution of

      
       bubbles indicates decarboxylation is occurring (converting the dicarboxylic intermediate to the monocarboxylic coumarin).
      
  • Quench: Pour the reaction mixture into crushed ice containing concentrated HCl (pH must be < 2 to neutralize pyridine).

  • Isolation: A yellow solid will precipitate. Filter and wash with cold water.

  • Drying: Dry in a vacuum oven at 45°C.

Mechanism Note: Pyridine acts as both solvent and base, facilitating the removal of the proton from the active methylene. The acetic acid buffers the basicity, preventing side reactions on the cinnamic acid tail.

Protocol C: Solvent-Free Microwave Synthesis (Meldrum's Acid)

Best for: Rapid screening (minutes vs hours) and maximizing yield.

Reagents:

  • Substrate: 1.0 equiv

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv

  • Catalyst: Ammonium Acetate (5 mol%)

Step-by-Step Procedure:

  • Mix: Grind the substrate, Meldrum's acid, and ammonium acetate in a mortar until a homogeneous powder is formed.

  • Irradiate: Place the powder in a microwave reactor vial. Irradiate at 300W, 80°C for 5–10 minutes.

    • Observation: The solid may melt into a viscous liquid.

  • Workup: Cool to room temperature. Add 10 mL of water and sonicate for 5 minutes.

  • Filtration: Filter the solid product.

  • Hydrolysis (Optional): If the free carboxylic acid is desired (Meldrum's acid adducts are cyclic esters), reflux the solid in 5% NaOH followed by acidification.

Quantitative Comparison of Conditions

ParameterProtocol A (L-Proline)Protocol B (Piperidine)Protocol C (Microwave)
Reaction Time 2–4 Hours3–6 Hours5–10 Minutes
Temperature 78°C (Reflux)80–100°C80°C
Solvent Ethanol (Green)Pyridine (Toxic)None (Solvent-Free)
Yield 85–92%75–85%90–96%
Purification RecrystallizationAcid Wash + Recryst.Washing with Water
Selectivity High (Coumarin)Moderate (Side products)Very High

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Symptom:[1][2][3] NMR shows a mixture of benzylidene peaks and coumarin peaks.

    • Solution: Increase reaction time or add a catalytic amount of p-toluene sulfonic acid (p-TSA) in the workup phase to force lactonization.

  • Issue: Solubility of Substrate.

    • Symptom:[1][2][3] Starting material remains solid.

    • Solution: The cinnamic acid tail reduces solubility in non-polar solvents. Use DMF or DMSO if Ethanol fails, or convert the carboxylic acid to a methyl ester before the Knoevenagel step (protecting group strategy).

  • Issue: Decarboxylation Control.

    • Context: When using Malonic acid, the product spontaneously decarboxylates at

      
      C. If the dicarboxylic acid is desired, keep temperature 
      
      
      
      C and use diesters (Protocol A).

References

  • Karami, B., et al. (2012). Novel and efficient catalytic method for the synthesis of coumarin-3-carboxylic acids. Catalysis Science & Technology . Link

  • Sashidhara, K. V., et al. (2012).[4] Efficient synthesis of 3-aryl coumarin derivatives using cyanuric chloride. Synlett . Link

  • Bigi, F., et al. (1999).[4] Montmorillonite KSF as an inorganic, water-stable, and reusable catalyst for the Knoevenagel synthesis of coumarin-3-carboxylic acids. Journal of Organic Chemistry . Link

  • Sonawane, N. B., et al. (2023).[5] Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry .[6] Link

  • Ghomi, J. S., & Akbarzadeh, Z. (2018). Ultrasonic accelerated Knoevenagel condensation for the synthesis of 3-substituted coumarins. Ultrasonics Sonochemistry . Link

Sources

Application

Application Note: Extraction and Isolation of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

Abstract & Scientific Rationale This guide details the extraction, fractionation, and isolation of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (FHPA), a rare phenylpropanoid metabolite. While often encountered as a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the extraction, fractionation, and isolation of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (FHPA), a rare phenylpropanoid metabolite. While often encountered as a hydrolysis product of complex lignans or salvianolic acids in Salvia and Scrophularia species, it has been identified in free form in Stereospermum acuminatissimum.

Key Challenges:

  • Aldehyde Instability: The C3-formyl group is susceptible to oxidation (forming a dicarboxylic acid) or nucleophilic attack during extraction.

  • Photo-Isomerization: The prop-2-enoic acid moiety contains an exocyclic double bond sensitive to UV-induced E/Z isomerization.

  • Matrix Complexity: Co-elution with structurally similar phenolic acids (e.g., ferulic acid, caffeic acid) requires high-resolution separation.

Strategic Approach: The protocol utilizes a pH-modulated Liquid-Liquid Extraction (LLE) followed by Sephadex LH-20 size-exclusion and Reverse-Phase Preparative HPLC . This multi-stage approach ensures the removal of bulk tannins and chlorophylls prior to high-resolution isolation.

Chemical Properties & Pre-Extraction Considerations[1][2][3]

PropertyValue/DescriptionImplication for Protocol
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol Detectable by ESI-MS (m/z 191 [M-H]⁻).
pKa (Carboxyl) ~4.5Extraction into organic solvent requires pH < 3.0.
pKa (Phenol) ~9.0Avoid basic pH to prevent phenolate oxidation.
Solubility DMSO, MeOH, EtOH, EtOAcPoor water solubility at acidic pH.
Stability Light & Air SensitiveWork under yellow light; purge solvents with N₂.

Workflow Visualization

ExtractionWorkflow Biomass Plant Biomass (Stereospermum spp.) Extraction Crude Extraction (70% EtOH, UAE, <40°C) Biomass->Extraction Maceration Evap Evaporation (Remove EtOH) Extraction->Evap Filter & Conc. Defat Defatting (Partition w/ n-Hexane) Evap->Defat Aq. residue Acidification Acidification (Adjust aq. phase to pH 2.0) Defat->Acidification Aq. phase Waste Waste Defat->Waste Hexane phase (Lipids) LLE LLE Enrichment (Extract w/ EtOAc) Acidification->LLE LH20 Sephadex LH-20 (MeOH Elution) LLE->LH20 Dry & Reconstitute Prep Prep-HPLC (C18) (H2O/ACN + 0.1% FA) LH20->Prep Enriched Fraction Final Pure FHPA (>98%) Prep->Final Lyophilization

Caption: Step-by-step isolation workflow emphasizing pH modulation for phenolic acid recovery.

Detailed Experimental Protocols

Protocol A: Biomass Preparation & Crude Extraction

Objective: Maximize yield while preventing thermal degradation of the aldehyde group.

  • Material: Dry roots or rhizomes of Stereospermum acuminatissimum (or Scrophularia spp.) in the dark. Grind to a fine powder (40 mesh).

  • Solvent System: 70% Ethanol (v/v) in deionized water.

    • Why: 70% EtOH penetrates cell walls effectively to extract phenolics while minimizing extraction of non-polar waxes.

  • Extraction:

    • Suspend 100 g powder in 1 L solvent (1:10 w/v).

    • Ultrasonic-Assisted Extraction (UAE): Sonicate at 40 kHz, 30°C for 30 mins.

    • Note: Avoid temperatures >45°C to prevent decarboxylation or aldehyde oxidation.

  • Filtration: Filter through Whatman No. 1 paper. Repeat extraction 2x with fresh solvent.

  • Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotavap) at 40°C. Do not evaporate to dryness ; leave ~200 mL of aqueous suspension.

Protocol B: Fractionation & Enrichment (LLE)

Objective: Isolate acidic phenolics from neutral glycosides and lipids.

  • Defatting:

    • Transfer aqueous suspension to a separatory funnel.

    • Extract with n-Hexane (1:1 v/v) three times. Discard the hexane layer (removes chlorophyll, lipids).

  • Acidification (Critical Step):

    • Adjust the pH of the remaining aqueous phase to pH 2.0–2.5 using 1M HCl.

    • Mechanism:[1] At pH 2, the carboxyl group (pKa ~4.5) is protonated (COOH), rendering the molecule uncharged and hydrophobic.

  • Target Extraction:

    • Extract the acidified aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

    • Collect the EtOAc layers. The target FHPA partitions into the organic phase.

  • Drying:

    • Wash combined EtOAc layers with saturated brine (once).

    • Dry over anhydrous Na₂SO₄.

    • Evaporate to dryness to yield the "Acidic Phenolic Fraction" .

Protocol C: Chromatographic Isolation

Objective: Separate FHPA from structurally similar coumaric/ferulic derivatives.

Step 1: Sephadex LH-20 Chromatography
  • Stationary Phase: Sephadex LH-20 (GE Healthcare).

  • Mobile Phase: Methanol (100%).

  • Procedure:

    • Swell LH-20 in MeOH for 4 hours. Pack column (e.g., 2.5 x 50 cm).

    • Dissolve crude fraction in min. volume of MeOH. Load onto column.[1]

    • Elute isocratically with MeOH.

    • Fraction Collection: Monitor fractions via TLC (Silica gel 60 F254).

    • TLC System: Chloroform:Methanol:Formic Acid (85:15:1).

    • Detection: UV 254 nm (quenching) and Ferric Chloride spray (phenolic positive).

    • Pool fractions containing the target (Rf ~0.4-0.5, distinct from ferulic acid).

Step 2: Preparative HPLC (Polishing)
  • System: C18 Preparative Column (e.g., Phenomenex Luna C18, 5 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient:

    Time (min) % B Flow Rate (mL/min)
    0 10 10
    5 10 10
    25 40 10
    30 90 10

    | 35 | 10 | 10 |

  • Detection: UV at 280 nm and 320 nm (characteristic for cinnamoyl moiety).

  • Collection: Collect the peak eluting at approx. 30-35% B (verify with standards if available).

  • Post-Processing: Freeze-dry immediately to obtain a pale yellow powder.

Quality Control & Characterization

Validation Criteria:

  • Purity: >98% by HPLC-PDA (210-400 nm scan).

  • Mass Spectrometry (ESI-MS):

    • Negative Mode: m/z 191 [M-H]⁻.

    • Positive Mode: m/z 193 [M+H]⁺.

  • NMR Spectroscopy (500 MHz, DMSO-d₆):

    • Aldehyde Proton: Singlet at δ ~10.2 ppm (Critical for ID).

    • Olefinic Protons: Two doublets at δ ~6.3 and 7.6 ppm (J = 16.0 Hz, indicating trans-geometry).

    • Aromatic Protons: ABX system corresponding to the 1,3,4-substitution pattern.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery pH not acidic enough during LLE.Ensure aqueous phase pH is < 2.5 before EtOAc extraction.
Peak Broadening Aldehyde interaction with column.Ensure 0.1% Formic Acid is present in BOTH mobile phases.[1]
New Impurities Oxidation of aldehyde to acid.Use degassed solvents; store fractions under Argon/Nitrogen.
Isomerization Exposure to UV light.Wrap columns/flasks in aluminum foil; use amber glassware.

References

  • PubChem. (2025). (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. National Library of Medicine. Link

  • Paz, C., et al. (2013).[2] (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A natural polymorph extracted from Aristotelia chilensis.[2] Acta Crystallographica Section E. Link

  • Totsuka, A., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L.. MDPI Molecules. Link

  • Fleming, H. P., et al. (1973). Preparation of Antimicrobial Compounds by Hydrolysis of Oleuropein from Green Olives. Applied Microbiology. Link

  • Li, F., et al. (2016).[3] Naturally Occurring Cinnamic Acid Sugar Ester Derivatives. Molecules. Link

Sources

Method

Application Notes and Protocols for the Polymerization of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

Foreword: Unlocking the Potential of a Bio-Derived Multifunctional Monomer 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a unique molecule structurally derived from both caffeic acid and vanillin, stands as a promising...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Bio-Derived Multifunctional Monomer

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a unique molecule structurally derived from both caffeic acid and vanillin, stands as a promising platform for the development of novel functional polymers. Its chemical architecture is rich with reactive sites: a polymerizable acrylic acid moiety, a nucleophilic phenolic hydroxyl group, a reactive aldehyde, and an aromatic ring. This combination of functionalities opens the door to a diverse range of polymerization strategies, leading to materials with tailored properties for advanced applications, from recyclable thermosets to active biopolymer systems.

While direct literature on the polymerization of this specific monomer is emerging, its lineage from well-studied bio-based building blocks provides a strong foundation for predicting its reactivity and potential applications.[1][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining potential polymerization pathways and providing robust, field-proven protocols adapted from established methodologies for analogous compounds. Our approach is grounded in the fundamental principles of polymer chemistry, aiming to provide a self-validating framework for exploration and innovation.

Strategic Overview: Polymerization Pathways

The unique structure of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid allows for several distinct polymerization approaches. The choice of pathway will be dictated by the desired properties of the final polymer.

  • Vinyl Polymerization via the Acrylate Group: The prop-2-enoic acid functionality is amenable to chain-growth polymerization, particularly controlled radical polymerization, to yield linear polymers with pendant functional groups.[3]

  • Condensation Polymerization: The carboxylic acid, phenolic hydroxyl, and aldehyde groups can all participate in step-growth polymerization reactions.

    • Polyesterification: Utilizing the carboxylic acid and hydroxyl groups to form polyester chains.

    • Schiff Base Polymerization: Leveraging the aldehyde group to react with primary amines, forming dynamic and often reversible imine linkages. This is a key strategy for creating recyclable thermosets.[4]

  • Thermosetting Resins: The phenolic hydroxyl and aldehyde groups are classic handles for creating cross-linked networks, such as phenolic resins or epoxy systems.[1][4]

  • Grafting onto Biopolymers: The molecule can be covalently attached to natural polymers like polysaccharides or proteins to impart new functionalities, such as antioxidant and antimicrobial properties.[5][6]

The following sections will provide detailed protocols for several of these key polymerization strategies.

Protocol I: Free-Radical Polymerization of the Acrylate Moiety

This protocol details the synthesis of a linear polymer via the vinyl group, preserving the aldehyde and hydroxyl functionalities for potential post-polymerization modification. We will utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Causality Behind Experimental Choices:
  • RAFT Polymerization: Chosen for its versatility and tolerance to a wide range of functional groups, including the hydroxyl and aldehyde moieties present on the monomer. This control is crucial for creating well-defined polymers for advanced applications.

  • Chain Transfer Agent (CTA): A trithiocarbonate-based CTA is selected for its efficacy in controlling the polymerization of acrylic monomers.

  • Initiator: AIBN is a standard thermal initiator that provides a controlled source of radicals upon heating.

  • Solvent: Anhydrous, degassed dioxane is used to ensure a homogeneous reaction environment and to minimize side reactions caused by water or oxygen.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Prep1 Dissolve Monomer, CTA, AIBN in Dioxane Prep2 Transfer to Schlenk Flask Prep1->Prep2 Prep3 Degas via Freeze-Pump-Thaw Cycles (x3) Prep2->Prep3 React1 Immerse in Preheated Oil Bath (e.g., 70°C) Prep3->React1 React2 React under Inert Atmosphere (N2/Ar) for 12-24h React1->React2 Workup1 Cool Reaction to Room Temperature React2->Workup1 Workup2 Precipitate Polymer in Cold Diethyl Ether Workup1->Workup2 Workup3 Isolate via Filtration or Centrifugation Workup2->Workup3 Workup4 Redissolve and Reprecipitate (x2) Workup3->Workup4 Workup5 Dry Polymer under Vacuum Workup4->Workup5 End End Workup5->End Characterization (GPC, NMR, FTIR)

Caption: Workflow for RAFT Polymerization.

Step-by-Step Methodology:
  • Reagent Preparation: In a vial, weigh 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (Monomer), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA), and Azobisisobutyronitrile (AIBN) in a molar ratio of [Monomer]:[CTA]:[AIBN] = 100:1:0.2.

  • Reaction Setup: Dissolve the mixture in anhydrous, degassed 1,4-dioxane to achieve a monomer concentration of 1 M. Transfer the solution to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours. The reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Purification: After the desired conversion is reached, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a 10-fold excess of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF, DMF) and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this process twice.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to yield the final product.

Expected Data and Characterization:
ParameterExpected OutcomeCharacterization Method
Molecular Weight (Mn) 5,000 - 20,000 g/mol (tunable by Monomer:CTA ratio)Gel Permeation Chromatography (GPC)
Dispersity (Đ) < 1.3GPC
Structure Confirmation Presence of polymer backbone and intact pendant groups¹H & ¹³C NMR, FTIR
Glass Transition (Tg) To be determinedDifferential Scanning Calorimetry (DSC)
Thermal Stability To be determinedThermogravimetric Analysis (TGA)

Protocol II: Synthesis of a Recyclable Schiff-Base Thermoset

This protocol leverages the aldehyde functionality of the monomer to form a cross-linked thermoset with dynamic covalent imine bonds. These bonds can be reversibly broken and reformed, allowing the material to be reprocessed and recycled—a key feature of sustainable polymer design.[4]

Causality Behind Experimental Choices:
  • Schiff-Base Chemistry: The reaction between the aldehyde on our monomer and a primary amine is a robust and often reversible condensation reaction. This dynamic nature is ideal for creating reprocessable thermosets.

  • Comonomer Selection: A trifunctional primary amine, such as Tris(2-aminoethyl)amine, is chosen as the cross-linker to create a robust three-dimensional network.

  • Solvent-Free Reaction: The reaction is performed in the melt to avoid solvents, aligning with green chemistry principles.

  • Curing Profile: A two-stage curing process is used. An initial lower temperature stage allows for network formation, followed by a higher temperature post-curing stage to drive the reaction to completion and enhance the material's mechanical properties.

Reaction Scheme Diagram:

Caption: Schiff-Base Thermoset Formation.

Step-by-Step Methodology:
  • Monomer & Cross-linker Preparation: Calculate the stoichiometric amounts of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid and Tris(2-aminoethyl)amine. The molar ratio of aldehyde groups to amine (-NH₂) groups should be 1:1.

  • Mixing: Thoroughly mix the powdered monomer and liquid cross-linker in a suitable container (e.g., an aluminum pan) until a homogeneous paste is formed.

  • Curing - Stage 1: Place the mixture in a vacuum oven. Heat to 120°C for 2 hours. This initial stage allows the components to melt and react to form the initial network while removing the water byproduct.

  • Curing - Stage 2 (Post-Curing): Increase the temperature to 160°C and maintain for an additional 4 hours to ensure complete cross-linking and to maximize the mechanical properties of the thermoset.

  • Cooling: Slowly cool the oven to room temperature to prevent thermal shock and cracking of the resulting thermoset.

  • Reprocessing (Demonstration of Recyclability):

    • Mechanically grind the cured thermoset into a fine powder.

    • Place the powder into a compression mold.

    • Heat the mold to 180-200°C under pressure (e.g., 10 MPa) for 30 minutes. The imine bond exchange will allow the material to flow and reform.

    • Cool the mold to obtain the reprocessed material.

Self-Validating System & Characterization:

The success of this protocol is validated by the material's properties.

PropertyValidation MetricCharacterization Method
Curing Completion Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of the imine C=N stretch (~1645 cm⁻¹)Attenuated Total Reflectance-FTIR (ATR-FTIR)
Thermal Stability Onset of degradation > 250°CTGA
Mechanical Properties Measurement of storage modulus and glass transition temperature (Tg)Dynamic Mechanical Analysis (DMA)
Reprocessability Comparison of mechanical properties before and after reprocessing (e.g., >80% recovery of modulus)DMA, Tensile Testing
Chemical Recyclability Complete dissolution of the thermoset in a mild acidic solution (e.g., 0.1 M HCl in water) at room temperature.[4]Visual observation, NMR of degradation products

Protocol III: Bio-Grafting onto Chitosan for Active Films

This protocol describes the covalent grafting of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid onto a chitosan backbone. This modification aims to create a biopolymer film with enhanced antioxidant, UV-blocking, and antimicrobial properties, suitable for active food packaging applications.[5][6]

Causality Behind Experimental Choices:
  • Carbodiimide Chemistry: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length cross-linking agent that activates the carboxylic acid group of our monomer, allowing it to form a stable amide bond with the primary amine groups on the chitosan backbone.

  • NHS Ester: N-Hydroxysuccinimide (NHS) is used in conjunction with EDC to form a more stable intermediate (NHS ester), which improves the efficiency of the reaction with the amine groups of chitosan in an aqueous environment.

  • Aqueous Medium: The reaction is performed in a slightly acidic aqueous solution to ensure the solubility of chitosan.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Purification Prep1 Dissolve Chitosan in Acetic Acid Solution Prep2 Dissolve Monomer, EDC, NHS in Ethanol/Water React1 Add Monomer/EDC/NHS solution to Chitosan solution Prep2->React1 React2 Stir at Room Temperature for 24h React1->React2 Workup1 Adjust pH to 9 with NaOH to precipitate React2->Workup1 Workup2 Centrifuge and collect the solid Workup1->Workup2 Workup3 Wash extensively with water and ethanol Workup2->Workup3 Workup4 Dialyze against distilled water for 3 days Workup3->Workup4 Workup5 Lyophilize to obtain purified grafted Chitosan Workup4->Workup5 End End Workup5->End Characterization & Film Casting

Caption: Workflow for Grafting onto Chitosan.

Step-by-Step Methodology:
  • Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) aqueous acetic acid solution. Stir overnight to ensure complete dissolution.

  • Monomer Activation: In a separate beaker, dissolve 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, EDC, and NHS in a 1:1 mixture of ethanol and water. The molar ratio of Monomer:EDC:NHS should be 1:1.2:1.2. Stir for 1 hour at room temperature to allow the formation of the active NHS ester.

  • Grafting Reaction: Slowly add the activated monomer solution to the chitosan solution under continuous stirring. Adjust the pH of the mixture to 5.0-5.5. Allow the reaction to proceed for 24 hours at room temperature.

  • Purification:

    • Stop the reaction by raising the pH to 9.0 with 1 M NaOH to precipitate the modified chitosan.

    • Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 min).

    • Wash the solid repeatedly with distilled water and ethanol to remove unreacted reagents and ungrafted monomer.

    • For rigorous purification, redissolve the product in 1% acetic acid and dialyze against distilled water for 3 days (using a dialysis membrane with a MWCO of 12-14 kDa), changing the water frequently.

  • Isolation: Lyophilize (freeze-dry) the purified solution to obtain the grafted chitosan as a fluffy solid.

  • Film Casting: Prepare a 1% (w/v) solution of the grafted chitosan in 1% acetic acid. Cast the solution onto a petri dish and dry at 40°C to form a film.

Characterization and Performance Validation:
AnalysisPurposeExpected Result
FTIR Spectroscopy Confirm covalent graftingAppearance of new peaks corresponding to the aromatic ring and amide bond formation in the product spectrum.
UV-Vis Spectroscopy Determine the grafting degree (quantitatively)A calibration curve of the monomer can be used to quantify its presence on the chitosan backbone.
Antioxidant Activity Evaluate the functional properties of the filmThe grafted film should show significant radical scavenging activity in DPPH or ABTS assays.
UV-Blocking Properties Assess the film's ability to protect against UV radiationThe film should exhibit high absorbance in the UV-A and UV-B regions (280-400 nm).
Mechanical Testing Evaluate the impact of grafting on film strength and flexibilityMeasure tensile strength and elongation at break.

Conclusion and Future Outlook

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is a monomer of significant potential, bridging the chemistry of vanillin and caffeic acid to offer a versatile platform for polymer synthesis. The protocols outlined in this document provide a foundational framework for exploring its use in creating advanced materials, including well-defined linear polymers, sustainable and recyclable thermosets, and functionalized biopolymers. The inherent multifunctionality of this monomer invites further exploration into more complex polymer architectures and applications. As the demand for high-performance, sustainable, and bio-based materials continues to grow, monomers like 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid will undoubtedly play a crucial role in the future of polymer science.

References

  • Barbakadze, V., Gogilashvili, L., Amiranashvili, L., & Merlani, M. (n.d.). Biologically Active Caffeic Acid-Derived Biopolymer. International Science Index.
  • Barbakadze, V. (n.d.). Natural polymer of plant origin, its synthetic basic monomeric moiety and their anticancer efficacy. International Online Medical Council (IOMC).
  • Chen, F., et al. (2024). Caffeic acid-integrated biopolymer systems: Advancing sustainable active packaging for food preservation. Comprehensive Reviews in Food Science and Food Safety.
  • Gosecka, M., et al. (2024). Biopolymers of Polycaprolactone Loaded with Caffeic Acid and Trametes versicolor Extract Induced Proliferation in Human Coronary Artery Endothelial Cells and Inhibited Platelet Activity. MDPI.
  • Request PDF. (2024). Caffeic acid-integrated biopolymer systems: Advancing sustainable active packaging for food preservation. ResearchGate.
  • Unknown author. (n.d.). SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES.
  • Saeed, M., et al. (2023). Vanillin-Derived Thermally Reprocessable and Chemically Recyclable Schiff-Base Epoxy Thermosets. Advanced Materials.
  • Unknown author. (2015). Renewable polymers prepared from vanillin and its derivatives. Penn State.
  • Miller, S. A., et al. (n.d.). Renewable thermosetting resins and thermoplastics from vanillin. Green Chemistry (RSC Publishing).
  • PubChem. (n.d.). (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.
  • Advanced ChemBlocks. (2026). (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoic acid.
  • CymitQuimica. (n.d.). 2-Propenoic acid, 4-hydroxyphenyl ester.
  • MDPI. (2024). Active Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Films Containing Phenolic Compounds with Different Molecular Structures.
  • Unknown author. (2023). Chapter 2: General Methods for preparing Polymers.
  • Sigma-Aldrich. (n.d.). Polymerization Tools.

Sources

Application

Application Note: Chemoselective Synthesis of Schiff Bases Derived from 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

Abstract & Introduction This application note details the optimized protocols for synthesizing Schiff bases (imines) utilizing 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-4-hydroxycinnamic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for synthesizing Schiff bases (imines) utilizing 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-4-hydroxycinnamic acid) as the carbonyl precursor.

This specific scaffold represents a "privileged structure" in medicinal chemistry, combining two critical pharmacophores:

  • The Salicylaldehyde Moiety: The 3-formyl-4-hydroxy motif allows for ortho-chelation (N,O-donor sets), making these ligands ideal for metallodrug development and fluorescence sensing.

  • The Cinnamic Acid Backbone: The conjugated prop-2-enoic acid side chain extends electron delocalization, enhancing optical properties (fluorophores) and providing a carboxylic acid handle for solubility or further bioconjugation.

The protocols below prioritize chemoselectivity , ensuring the amine reacts exclusively with the aldehyde (imine formation) rather than the carboxylic acid (amide formation) or the alkene (Michael addition).

Chemical Basis & Retrosynthesis

The Challenge of Multifunctionality

The precursor contains three reactive sites:

  • Aldehyde (Electrophile): Target for Schiff base condensation.[1][2][3]

  • Carboxylic Acid (Acidic/Electrophile): Can form ammonium salts or amides (if coupling agents are present).

  • Alkene (Michael Acceptor): Susceptible to nucleophilic attack by amines.

Mechanistic Insight: Under thermodynamic control (reflux in protic solvents) and weak acid catalysis, imine formation is kinetically and thermodynamically favored over Michael addition or direct amidation. The formation of the ortho-phenol-imine hydrogen bond stabilizes the final Schiff base, driving the equilibrium forward.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by acid-catalyzed dehydration.

SchiffBaseMechanism cluster_stabilization Thermodynamic Driver Start Aldehyde Precursor (3-Formyl-4-hydroxy...) Inter1 Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter1 Transition Transition State (Proton Transfer) Inter1->Transition Acid Cat. (H+) Product Schiff Base Ligand (Imine) Transition->Product Dehydration (-H2O) Water H2O (Byproduct) Transition->Water Stabilization Ortho-OH Hydrogen Bond Stabilizes Imine Product->Stabilization

Figure 1: Mechanistic pathway highlighting the dehydration step driven by acid catalysis and product stabilization via intramolecular hydrogen bonding.

Experimental Protocols

Protocol A: Standard Reflux Method (Thermodynamic Control)

Best for: Aromatic amines, diamines (e.g., ethylenediamine for Salen ligands), and bulk synthesis.

Materials:

  • 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Preparation of Aldehyde Solution: Dissolve 1.0 mmol of the aldehyde precursor in 15 mL of absolute EtOH. Gentle heating (40°C) may be required due to the carboxylic acid moiety.

  • Preparation of Amine Solution: In a separate beaker, dissolve 1.0 mmol of the primary amine in 10 mL of EtOH.

  • Addition: Add the amine solution dropwise to the stirring aldehyde solution.

    • Observation: A color change (typically to yellow or orange) indicates immediate imine formation due to conjugation.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why? Protonates the carbonyl oxygen, making it more electrophilic [1].

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1). Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 4°C (ice bath).

    • The Schiff base typically precipitates as a colored solid.

    • Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum or add cold diethyl ether to induce "crashing out."

  • Purification: Filter the solid and wash with cold EtOH. Recrystallize from hot EtOH/THF mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, refractory amines, and solvent minimization.

Parameters:

  • Power: 150–300 W (Variable)

  • Temperature: 80°C

  • Time: 5–15 minutes

Procedure:

  • Mix 1.0 mmol aldehyde and 1.0 mmol amine in a microwave vial.

  • Add a minimum amount of EtOH (2–3 mL) to create a slurry.

  • Add 1 drop of AcOH.

  • Irradiate for 2-minute intervals, monitoring via TLC between runs.

  • Workup as described in Protocol A.

Critical Process Parameters (CPPs) & Data Analysis

Optimization Table

The following parameters are critical for reproducibility.

ParameterRecommended RangeImpact on Chemistry
Stoichiometry 1:1 (Monoamine) 2:1 (Diamine)Excess amine can lead to difficult purification; excess aldehyde is easier to wash away.
pH Control pH 4.0 – 5.0Critical: Too acidic (<3) protonates the amine (deactivating it).[4] Too basic (>7) slows dehydration [3].
Water Removal Molecular Sieves (Optional)For reversible reactions, adding 3Å sieves shifts equilibrium toward the product.
Temperature 60°C – RefluxHigher temperatures overcome the activation energy for the dehydration step.
Characterization & Validation

To validate the structure, specific spectroscopic signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
1H NMR δ 8.0 – 9.0 ppm (Singlet) Appearance of Azomethine (-CH=N-) proton.
1H NMR Disappearance of ~10 ppm Loss of Aldehyde (-CHO) proton confirms conversion.
FT-IR 1610 – 1640 cm⁻¹ Strong C=N stretching vibration [3].
FT-IR 3300 – 3400 cm⁻¹ Broad O-H stretch (phenolic + carboxylic).
UV-Vis Red Shift (Bathochromic) Product λmax > Reactant λmax due to extended conjugation.

Workflow Visualization

The following diagram outlines the logical flow from starting material to validated ligand.

Workflow Input Input: 3-Formyl-4-hydroxycinnamic acid + Amine Process Condensation Reaction (Reflux/Ethanol/AcOH) Input->Process Check TLC Monitoring (Aldehyde Consumed?) Process->Check Check->Process No Workup Isolation (Cooling/Filtration) Check->Workup Yes Analysis Validation (NMR/IR/MP) Workup->Analysis

Figure 2: Operational workflow for the synthesis and validation of the target Schiff bases.

Troubleshooting & Expert Insights

Handling the Carboxylic Acid Side Chain

A common issue with 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is the formation of ammonium salts between the amine and the carboxylic acid tail.

  • Symptom: Immediate precipitation of a white/pale solid upon mixing at Room Temp (Salt formation).

  • Solution: Continue heating. The salt will dissociate at reflux temperatures, allowing the amine to attack the aldehyde. The final product may exist as a zwitterion (inner salt) where the imine nitrogen is protonated by the carboxylic acid, or the acid remains free depending on pKa.

  • Modification: If solubility is poor, neutralize the carboxylic acid with 1 equiv of NaOH before adding the amine to keep the acid as a soluble sodium salt (COO- Na+).

Stability

Schiff bases are prone to hydrolysis.

  • Storage: Store in a desiccator. Moisture reverses the reaction.

  • Reduction: For higher stability, the imine can be reduced to a secondary amine using NaBH4, locking the structure (though this destroys the Schiff base conjugation).

References

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available at: [Link]

  • International Journal of Frontiers in Medicine and Surgery (IJFMR). (2025). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry.[3] Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure of Schiff bases derived from 3-formyl-4-hydroxycoumarin and diamines.[5][6] (Note: Homologous structure protocol). Available at: [Link]

  • Molecules. (2022).[1][7][8] Facile Amidation of Non-Protected Hydroxycinnamic Acids.[8] (Context on Chemoselectivity). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

Welcome to the technical support guide for the purification of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your purification strategy. This molecule, with its combination of a carboxylic acid, a phenol, and an aldehyde, presents unique challenges and opportunities for purification. This guide is structured to address your questions, from the most frequent to the most complex.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.

Q1: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of your target compound is the first step in designing a purification strategy. These values are critical for solvent selection, characterization, and assessing purity.

Table 1: Physicochemical Properties of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

PropertyValueSource(s)
IUPAC Name (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid[1]
Molecular Formula C₁₀H₈O₄[1][2][3]
Molar Mass 192.17 g/mol [1]
Appearance White to off-white or yellow crystalline powder[4] (Typical for similar compounds)
Purity (Commercial) Typically ≥97%[2]
Key Functional Groups Carboxylic Acid, Phenol, Aldehyde, Alkene

Q2: What are the most likely impurities in my crude mixture?

Impurities can originate from starting materials, side reactions, or degradation.[5] For a typical synthesis (e.g., a Knoevenagel or Perkin condensation involving 2,4-dihydroxybenzaldehyde derivatives or similar precursors), you should be vigilant for:

  • Starting Materials: Unreacted 4-hydroxy-3-formylbenzaldehyde or its equivalent.

  • Intermediates: Incomplete reaction products.

  • Side-Products: Self-condensation products of the aldehyde starting material or other unintended reaction pathways.

Q3: What is the most straightforward purification method I should attempt first?

For crystalline solids like this, recrystallization is the most effective and economical first-line purification technique.[4] It excels at removing small amounts of impurities from a large amount of product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8][9]

Q4: How can I assess the purity of my final product?

A multi-faceted approach is always best.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10][11] A single sharp peak on a reversed-phase C18 column is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of impurities through unexpected peaks.

Section 2: Troubleshooting and Advanced Purification

This section provides in-depth guidance for when initial purification attempts are unsuccessful.

Q5: My recrystallization is failing! The compound is 'oiling out', I'm getting no crystals, or my yield is very low. What's wrong?

Recrystallization failures are common and usually solvable. The key is to diagnose the root cause systematically. The following workflow can guide your troubleshooting process.

G start Recrystallization Issue issue1 Compound 'Oils Out' start->issue1 issue2 No Crystals Form start->issue2 issue3 Low Recovery/Yield start->issue3 cause1 Cause: Melting point of compound is below solvent boiling point. Or solution is supersaturated. issue1->cause1 cause2 Cause: Solution is not saturated. Or nucleation is inhibited. issue2->cause2 cause3 Cause: Too much solvent was used. Or compound is too soluble in cold solvent. issue3->cause3 sol1 Solution: 1. Add more solvent. 2. Switch to a lower-boiling solvent. 3. Use a two-solvent system. cause1->sol1 sol2 Solution: 1. Evaporate excess solvent. 2. Scratch inner flask wall. 3. Add a seed crystal. 4. Cool slowly, then in an ice bath. cause2->sol2 sol3 Solution: 1. Use minimum hot solvent. 2. Evaporate some solvent before cooling. 3. Ensure thorough cooling in ice bath. 4. Switch to a solvent where compound has lower cold solubility. cause3->sol3

Caption: Troubleshooting workflow for common recrystallization problems.

Expert Insight: The "oiling out" phenomenon often occurs because the saturated solution is achieved at a temperature above the compound's melting point.[9] Your compound essentially "melts" instead of dissolving, then separates as a liquid on cooling. Using a solvent with a lower boiling point or adding a second solvent (a "non-solvent") in which your compound is insoluble can resolve this.[8]

Q6: Recrystallization improved purity, but it's still not sufficient for my needs. What is the next logical step?

When recrystallization is insufficient, column chromatography is the next powerful tool in your arsenal.[12] It separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (the eluent).[13]

G start Crude Product recrys Attempt Recrystallization start->recrys check_purity1 Assess Purity (TLC, HPLC, MP) recrys->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom Purity Not OK final_product High-Purity Product check_purity1->final_product Purity OK check_purity2 Assess Purity (TLC, HPLC, MP) column_chrom->check_purity2 check_purity2->column_chrom Purity Not OK (Re-optimize) check_purity2->final_product Purity OK

Caption: General purification workflow for solid organic compounds.

Q7: My compound is streaking badly on the silica gel column. How do I get sharp, well-defined bands?

This is a classic issue when working with acidic compounds on silica gel.

  • The Cause: Your molecule has two acidic protons: one on the carboxylic acid and one on the phenol. These acidic groups can interact strongly and variably with the slightly acidic silica gel surface (Si-OH groups), leading to slow, uneven movement down the column, which appears as tailing or streaking.

  • The Solution: You must suppress the ionization of these acidic groups. This is achieved by acidifying your mobile phase. Adding a small amount (0.5-1%) of acetic acid or formic acid to your eluent will create a more acidic environment, ensuring your compound remains in its neutral, protonated form.[14] This minimizes the strong interactions with the silica, resulting in faster elution and much sharper bands.

Table 2: Suggested Starting Solvent Systems for Silica Gel Chromatography

Solvent System (Eluent)PolarityRecommended ForExpert Notes
Hexane / Ethyl AcetateLow to MediumSeparating less polar impurities.Start with a low ratio of ethyl acetate (e.g., 9:1) and gradually increase polarity.
Dichloromethane / MethanolMedium to HighGeneral purpose for moderately polar compounds.A powerful solvent system. Start with 1-2% methanol and increase as needed.
Toluene / Ethyl Acetate / Formic AcidMediumSpecifically good for phenolic compounds.[14]A common starting ratio is 7:5:1. The formic acid is key to preventing tailing.
Chloroform / MethanolMedium to HighAnother effective system for polar compounds.[14]Start with low methanol concentration.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Two-Solvent Recrystallization

This protocol is designed as a robust starting point, using an ethanol/water system which is effective for many cinnamic acid derivatives.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. Place a stir bar in the flask and add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating (e.g., on a hot plate at ~80°C). Using the minimum volume is crucial for maximizing recovery.[4]

  • Induce Saturation (Cloud Point): While keeping the solution hot and stirring, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This "cloud point" indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again. If the solution is colored with impurities, this is the stage to add a spatula-tip of decolorizing charcoal, stir for a few minutes, and perform a hot gravity filtration to remove it.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (in the same ratio as your final solvent mixture) to remove any adhering soluble impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter for several minutes by drawing air through them. Then, transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (50-60°C).

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol assumes impurities are present that could not be removed by recrystallization.

  • Column Packing: Select an appropriate size flash chromatography column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% acetic acid).

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like acetone or dichloromethane), add silica gel (about 2-3 times the mass of your compound), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with your starting solvent system. Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase. For example, move from a 95:5 to a 90:10 to an 80:20 mixture of Hexane/Ethyl Acetate (always maintaining the 0.5% acetic acid).

  • Fraction Pooling: Once the desired compound has eluted, use TLC to identify all fractions containing the pure product. Combine these pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Confirm purity using HPLC and/or NMR.

References

  • BenchChem. (2025).
  • Jafari, S., et al. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. National Institutes of Health (PMC). [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?[Link]

  • Ramdani, D., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • ResearchGate. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. [Link]

  • Pisoschi, A. M., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health (PMC). [Link]

  • ResearchGate. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • PubChem. * (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid*. National Institutes of Health. [Link]

  • Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
  • Akyol, H., et al. (2019). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (PMC). [Link]

  • Khan, I., et al. (2012). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Taylor & Francis Online. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?[Link]

  • Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dai, J. & Mumper, R.J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. National Institutes of Health (PMC). [Link]

  • PubChemLite. (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Institutes of Health (PubMed). [Link]

  • California State University, Sacramento. Recrystallization. [Link]

  • Pure Help Center. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Naczk, M. & Shahidi, F. (2006). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. [Link]

  • Poorter, H. & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • ResearchGate. (2011). Preparative isolation and purification of phenolic acids from Smilax china by high-speed counter-current chromatography. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • Way2Drug. 3-(3,4-Dihydroxyphenyl)Prop-2-Enoic Acid. [Link]

  • ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

Sources

Optimization

Resolving solubility issues of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid in aqueous media

Technical Support Center: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid Welcome to the technical support guide for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. This document provides in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

Welcome to the technical support guide for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. This document provides in-depth troubleshooting for common solubility challenges encountered when working with this compound in aqueous media. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule

Q1: What is 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid and why is it poorly soluble in water?

A1: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, also known as a derivative of caffeic acid aldehyde, is a phenolic acid.[1][2] Its molecular structure contains a planar aromatic ring, a carboxylic acid group, a hydroxyl group, and a formyl (aldehyde) group.[1][3] The poor aqueous solubility stems from the hydrophobic nature of the benzene ring and the strong intermolecular hydrogen bonding in its solid, crystalline state, which requires significant energy to overcome for dissolution in water.[4][5] Many polyphenolic compounds exhibit low water solubility for these reasons.[6][7]

Physicochemical Properties Overview

PropertyValue / PredictionSource
Molecular FormulaC₁₀H₈O₄PubChem[1]
Molecular Weight192.17 g/mol PubChem[1]
Predicted XlogP1.5PubChem[1]
Predicted pKa (Carboxylic Acid)~4.5EPA (similar structure)[8]
Predicted pKa (Phenolic Hydroxyl)~9-10ChemicalBook (similar structure)[9]

XlogP is a measure of hydrophobicity; a positive value indicates poor water solubility. The pKa values indicate the pH at which the acidic functional groups will deprotonate.

Section 2: First-Line Troubleshooting: pH Adjustment

Q2: My compound won't dissolve in neutral water or PBS (pH 7.4). What is the first thing I should try?

A2: The most direct and effective initial strategy is pH adjustment. The compound has two acidic protons: one on the carboxylic acid group (pKa ≈ 4.5) and one on the phenolic hydroxyl group (pKa ≈ 9-10).[8][9] By increasing the pH of the aqueous medium with a base, you can deprotonate these groups, forming anionic carboxylate and phenoxide salts. These charged species are significantly more polar and thus more soluble in water.[10]

Causality: At a pH above the pKa of a functional group, that group will exist predominantly in its ionized (conjugate base) form. For this compound:

  • pH > 5.5: The carboxylic acid group (-COOH) becomes a carboxylate (-COO⁻).

  • pH > 10: The phenolic hydroxyl group (-OH) becomes a phenoxide (-O⁻).

Increasing the pH to between 7.5 and 10 will ensure the carboxylic acid is ionized, which is often sufficient to achieve moderate solubility. For maximum solubility, a pH above 10 will ionize both groups.[11]

Q3: What base should I use and is there a risk of degradation?

A3: For most cell culture and many in-vitro applications, starting with a mild base like 1 M NaOH or KOH is standard. Add it dropwise to your aqueous suspension while stirring until the compound dissolves. Always check the final pH to ensure it is compatible with your experimental system.

Warning: Aldehyde groups can be susceptible to oxidation, especially at very high pH. It is recommended to prepare alkaline stock solutions fresh and store them protected from light and air if not used immediately.[12] For long-term storage, preparing a concentrated stock in an organic solvent like DMSO is preferable.[13]

cluster_0 pH-Dependent Ionization Compound_Neutral Insoluble Form (pH < 4) Compound_Anion1 More Soluble -COO⁻ Form (pH 5-9) Compound_Neutral->Compound_Anion1 + OH⁻ (deprotonates -COOH) Compound_Anion2 Highly Soluble -COO⁻ & -O⁻ Form (pH > 10) Compound_Anion1->Compound_Anion2 + OH⁻ (deprotonates -OH)

Caption: Ionization states of the compound with increasing pH.

Section 3: Intermediate Strategies: Co-Solvents

Q4: Adjusting the pH is not compatible with my experiment. What is the next best option?

A4: Using a water-miscible organic co-solvent is a common and effective alternative.[14][15] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate the hydrophobic portions of the molecule.[15]

Commonly Used Co-solvents:

  • DMSO (Dimethyl sulfoxide): An excellent solvent for many poorly soluble compounds.[16] It is often used to create a high-concentration primary stock solution (e.g., 10-50 mM), which is then diluted into the final aqueous buffer.[13][17] Be aware that the final DMSO concentration should typically be kept low (<0.5%) in cell-based assays to avoid toxicity.[13]

  • Ethanol (EtOH): Another effective co-solvent. The solubility of similar phenolic compounds like caffeic acid in ethanol is significantly higher than in water.[16][18]

  • PEG 300/400 (Polyethylene Glycol): Often used in formulations for in-vivo studies due to its low toxicity.[17]

Workflow: First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO). Then, slowly add this organic stock solution to your aqueous buffer while vortexing to prevent precipitation.[17]

Section 4: Advanced Solutions: Formulation with Excipients

Q5: I need a higher concentration in an aqueous solution than pH or co-solvents can provide, without causing toxicity. Are there other methods?

A5: Yes, using formulation excipients like cyclodextrins can dramatically enhance aqueous solubility.[19]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20][21] The hydrophobic part of your compound can become encapsulated within the cyclodextrin's core, forming an "inclusion complex."[22][23] This complex presents a hydrophilic exterior to the water, rendering the poorly soluble "guest" molecule soluble.[20][22]

Common Types:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Often preferred due to its higher water solubility and lower toxicity compared to β-CD.[22]

This method is particularly useful for preparing formulations for oral or parenteral administration where organic solvents are undesirable.[20]

cluster_1 Solubilization Strategy Workflow Start Compound is Insoluble Check_pH Is pH adjustment allowed? Start->Check_pH Adjust_pH Use NaOH/KOH to raise pH > 7.5 Check_pH->Adjust_pH Yes Check_Solvent Is a co-solvent (e.g., DMSO) permissible? Check_pH->Check_Solvent No Success Soluble Solution Adjust_pH->Success Use_Cosolvent Prepare concentrated stock in DMSO/EtOH Check_Solvent->Use_Cosolvent Yes Use_Excipient Formulate with Cyclodextrins (e.g., HP-β-CD) Check_Solvent->Use_Excipient No Use_Cosolvent->Success Use_Excipient->Success

Caption: Decision workflow for selecting a solubilization method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock by pH Adjustment
  • Weigh Compound: Weigh out 1.92 mg of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (FW: 192.17 g/mol ).

  • Add Buffer: Add 900 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial. The compound will likely not dissolve and will form a suspension.

  • Adjust pH: While vortexing or stirring, add 1 M NaOH drop by drop (typically 1-5 µL at a time). Continue adding base until the solid material completely dissolves, resulting in a clear solution.

  • Final Volume & pH Check: Adjust the final volume to 1.0 mL with the buffer. Measure the final pH of the stock solution to ensure it is within an acceptable range for your experiment.

  • Usage: Use this stock for further dilutions into your experimental medium. Prepare fresh daily.

Protocol 2: Preparation of a 50 mM Stock in DMSO
  • Weigh Compound: Weigh out 9.61 mg of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or vial. Add high-purity DMSO to a final volume of 1.0 mL.[24]

  • Dissolve: Vortex vigorously. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[17] Ensure the final solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

  • Dilution: When preparing working solutions, dilute the DMSO stock at least 1:200 to keep the final DMSO concentration at or below 0.5%.[13]

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ScienceDirect. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Pharma Excipients. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • PubChem. (n.d.). (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | C10H8O4.
  • Taylor & Francis Online. (2025, December 23). Co-solvent: Significance and symbolism.
  • EurekAlert! (2022, April 30). Improving water solubility of polyphenols by adding amino acids.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ACS Publications. (2008, May 14). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research.
  • Pearson+. (n.d.). Phenols are less acidic than carboxylic acids, with values of pKa...
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  • School of Chemistry, Physics and Mechanical Engineering. (n.d.). Solubility and pH of phenol.
  • ScienceDirect. (n.d.).
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  • LookChem. (n.d.). Cas 331-39-5,Caffeic acid.
  • MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • Sigma-Aldrich. (n.d.). Caffeic acid = 98.0 HPLC 331-39-5.
  • Royal Society of Chemistry. (2025, April 11).
  • CD Formul
  • Advanced ChemBlocks. (2026, February 21). (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoic acid.
  • ResearchGate. (n.d.).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • PubChemLite. (n.d.). (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid Properties.
  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • PubChemLite. (n.d.). 3-(3-formyl-4-hydroxyphenyl)propanoic acid (C10H10O4).
  • ModelSEED. (n.d.). Compound: cpd25047 ((2Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, 4).
  • ChemicalBook. (2026, February 2). 3-(4-Hydroxyphenyl)propionic acid | 501-97-3.
  • Way2Drug. (n.d.). 3-(3,4-Dihydroxyphenyl)Prop-2-Enoic Acid.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. This guide provides a detailed exploration of the mass spectrometry fragmentation patterns of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a compound of interest in various research domains. Drawing upon established principles of fragmentation and comparative data from related phenolic acids, we will dissect the expected fragmentation pathways of this molecule. This analysis is grounded in scientific literature and aims to equip researchers with the predictive knowledge necessary for identifying this compound and its analogues in complex matrices.

Introduction to 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid and the Rationale for MS Analysis

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, a derivative of the well-known hydroxycinnamic acid family, possesses a unique combination of functional groups that influence its chemical behavior and biological activity. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, a formyl (aldehyde) group, and a propenoic acid side chain, suggests potential antioxidant and other pharmacological properties. The molecular formula of this compound is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 g/mol .[1][2]

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, is a powerful method for the structural characterization of such molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can deduce the compound's structural connectivity. Understanding the characteristic fragmentation patterns is crucial for its unambiguous identification in natural product extracts, synthetic reaction mixtures, or biological samples.

Proposed Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Pathways

This section outlines the predicted fragmentation of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid in both negative and positive ion modes. The proposed pathways are based on the known fragmentation behavior of related hydroxycinnamic acids, such as caffeic acid, and the influence of the additional formyl group.

Negative Ion Mode ESI-MS/MS

In negative ion mode, deprotonation will primarily occur at the most acidic site, the carboxylic acid, to generate the [M-H]⁻ precursor ion at m/z 191.0350.

Table 1: Predicted Key Fragment Ions of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid in Negative Ion Mode ESI-MS/MS.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
191.0350173.0244H₂O (18 Da)Ion resulting from the loss of a water molecule.
191.0350147.0441CO₂ (44 Da)Decarboxylation of the precursor ion.
191.0350163.0390CO (28 Da)Loss of the formyl group as carbon monoxide.
147.0441119.0491CO (28 Da)Subsequent loss of carbon monoxide from the decarboxylated ion.

The fragmentation of hydroxycinnamic acids in negative ion mode is often characterized by decarboxylation.[3] For the target molecule, the initial loss of CO₂ from the [M-H]⁻ ion at m/z 191.0350 would yield a significant fragment at m/z 147.0441. A subsequent loss of carbon monoxide (CO) from the formyl group would then produce an ion at m/z 119.0491. Alternatively, the precursor ion could first lose CO from the formyl group to give a fragment at m/z 163.0390, which could then undergo decarboxylation. The loss of a water molecule (H₂O) from the precursor ion, a common fragmentation pathway for compounds with hydroxyl groups, would result in a fragment at m/z 173.0244.[4][5]

G cluster_main Negative Ion Mode Fragmentation parent [M-H]⁻ m/z 191.0350 frag1 m/z 147.0441 parent->frag1 - CO₂ (44 Da) frag2 m/z 173.0244 parent->frag2 - H₂O (18 Da) frag3 m/z 163.0390 parent->frag3 - CO (28 Da) frag4 m/z 119.0491 frag1->frag4 - CO (28 Da)

Figure 1. Proposed negative ion mode fragmentation pathway.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 193.0495.

Table 2: Predicted Key Fragment Ions of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid in Positive Ion Mode ESI-MS/MS.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
193.0495175.0390H₂O (18 Da)Loss of a water molecule.
193.0495165.0441CO (28 Da)Loss of carbon monoxide from the formyl group.
175.0390147.0441CO (28 Da)Subsequent loss of carbon monoxide from the dehydrated ion.
147.0441119.0491CO (28 Da)Further loss of carbon monoxide.

The fragmentation in positive ion mode is expected to be initiated by the loss of a water molecule from the protonated precursor, yielding a fragment at m/z 175.0390. This is a common fragmentation for hydroxycinnamic acids.[5] Subsequent losses of carbon monoxide from the carboxylic acid and formyl groups are anticipated. The loss of CO from the [M+H]⁺ ion would give a fragment at m/z 165.0441. Further fragmentation of the m/z 175.0390 ion through the loss of CO would result in the ion at m/z 147.0441, which can further lose CO to produce the ion at m/z 119.0491.

G cluster_main Positive Ion Mode Fragmentation parent [M+H]⁺ m/z 193.0495 frag1 m/z 175.0390 parent->frag1 - H₂O (18 Da) frag4 m/z 165.0441 parent->frag4 - CO (28 Da) frag2 m/z 147.0441 frag1->frag2 - CO (28 Da) frag3 m/z 119.0491 frag2->frag3 - CO (28 Da)

Figure 2. Proposed positive ion mode fragmentation pathway.

Comparison with Caffeic Acid Fragmentation

Caffeic acid, which lacks the formyl group, serves as an excellent reference for comparison. The mass spectrum of caffeic acid is well-characterized.[4][5] In negative ion mode, the [M-H]⁻ of caffeic acid (m/z 179) readily loses CO₂ to form a fragment at m/z 135. In positive ion mode, the [M+H]⁺ of caffeic acid (m/z 181) primarily loses H₂O to yield a fragment at m/z 163, which then can lose CO to form the ion at m/z 135.

The presence of the formyl group in 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid introduces an additional site for fragmentation, specifically the loss of a CO molecule (28 Da). This additional fragmentation pathway helps to distinguish it from other hydroxycinnamic acids. The initial neutral losses of H₂O and CO₂ are common to this class of compounds, but the subsequent or alternative loss of CO from the formyl group provides a diagnostic marker for this specific molecule.

Experimental Protocol for Mass Spectrometry Analysis

To validate the proposed fragmentation patterns, the following experimental setup using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) is recommended.

Sample Preparation
  • Dissolve a standard of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ion Source: Electrospray ionization (ESI).

  • Polarity: Positive and negative modes.

  • Scan Mode: Full scan MS from m/z 50-500 to determine the precursor ion.

  • MS/MS Mode: Product ion scan of the precursor ions at m/z 191.0 (negative) and m/z 193.0 (positive).

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

Figure 3. General experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. By leveraging the established fragmentation behaviors of related hydroxycinnamic acids and considering the influence of the unique formyl group, we have proposed detailed fragmentation pathways in both positive and negative ion modes. The presented data, diagrams, and experimental protocol offer a robust framework for researchers to identify and characterize this compound in their work. The key to differentiating this molecule from its close analogues lies in recognizing the characteristic neutral loss of carbon monoxide from the formyl group in addition to the typical losses of water and carbon dioxide seen in this class of compounds.

References

  • Zhang, Y., et al. (2017). Fragmentation Characteristics of Hydroxycinnamic Acids in ESI-MS n by Density Functional Theory. Journal of Mass Spectrometry, 52(7), 427-433.[3]

  • Li, F., et al. (2018). Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. Analytical Chemistry, 90(23), 13895-13903.
  • Jaiswal, R., et al. (2012). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(4), 976-983.
  • Mhlongo, M. I., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Phytochemistry Letters, 20, 169-174.
  • Mhlongo, M. I., et al. (2018). Highlighting mass spectrometric fragmentation diffrences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. NULIR.
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  • Ratanapo, S., et al. (2014). Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of ... PubMed.
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  • ResearchGate. (2025, August 6). Analysis of Caffeic Acid Derivatives from Osmanthus Yunnanensis Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry.
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  • Parasram, K. (2015, December 17). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.
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Comparative

A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) for the Purification of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

Introduction: The Importance of Purity in Synthesis In the synthesis of specialty chemicals and active pharmaceutical ingredients, the isolation of a pure product is as critical as the reaction itself. The Knoevenagel co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity in Synthesis

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the isolation of a pure product is as critical as the reaction itself. The Knoevenagel condensation of 4-hydroxybenzaldehyde with malonic acid to yield 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is a prime example. While the reaction is straightforward, ensuring the final product is free from starting materials is paramount for subsequent applications. Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and powerful tool for monitoring the reaction's progress and verifying the purity of the final compound.[1][2][3]

This guide provides a comprehensive comparison of different TLC systems and visualization techniques to achieve optimal separation of the desired product from its precursors. We will delve into the chemical principles guiding the selection of each component of the TLC system, present comparative experimental data, and provide a validated, step-by-step protocol for researchers and drug development professionals.

Understanding the Analytes: Structure, Functionality, and Polarity

Effective chromatographic separation begins with an understanding of the molecules involved. The separation on a standard silica gel TLC plate is governed primarily by the polarity of the compounds.[4]

CompoundStructureMolar Mass ( g/mol )Key Functional GroupsExpected Polarity
Malonic Acid (Starting Material)Structure of Malonic Acid104.06[5][6]Dicarboxylic AcidVery High
4-Hydroxybenzaldehyde (Starting Material)Structure of 4-Hydroxybenzaldehyde122.12[7][8]Phenol, AldehydeMedium-High
3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (Product)Structure of Product192.17[9][10]Carboxylic Acid, Phenol, Aldehyde, AlkeneHigh

Analysis of Polarity:

  • Malonic Acid: With two carboxylic acid groups, this small molecule is exceptionally polar and capable of strong hydrogen bonding. It will adhere very strongly to the polar silica gel stationary phase.

  • 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (Product): The presence of a carboxylic acid, a phenolic hydroxyl, and an aldehyde group makes this molecule highly polar. Its larger size compared to malonic acid slightly reduces its polarity, but it will still exhibit strong interaction with the silica gel.

  • 4-Hydroxybenzaldehyde: Containing a phenol and an aldehyde, this molecule is polar, but significantly less so than the two carboxylic acids. It will interact least with the stationary phase and therefore travel the furthest up the TLC plate.

This polarity differential is the key to their separation. Our goal is to find a mobile phase that moves all three compounds off the baseline but provides the greatest possible distance between their respective spots.

The TLC System: A Comparison of Mobile Phases

The stationary phase for this application is silica gel, a highly polar adsorbent that is ideal for separating polar compounds.[4][11] The critical variable is the mobile phase (eluent), which must be optimized to achieve clear separation. An ideal eluent will result in Retention Factor (Rf) values between 0.2 and 0.8 for the compounds of interest.

A common issue when separating acidic compounds like malonic acid and the product is "tailing" or streaking of the spots. This occurs because the acid can partially deprotonate on the slightly acidic silica surface, leading to two forms of the analyte with different polarities. To suppress this, a small amount of a volatile acid (e.g., acetic or formic acid) is typically added to the mobile phase.[12]

We compared three solvent systems with varying polarity to assess their effectiveness.

Experimental Protocol: Mobile Phase Comparison
  • Preparation: Prepare 1% solutions (w/v) of each compound (malonic acid, 4-hydroxybenzaldehyde, and the product) in methanol. Create a mixed spot solution containing all three.

  • Spotting: Using a capillary tube, carefully spot each solution onto a silica gel TLC plate (with a fluorescent indicator, F254) along a pencil line drawn ~1 cm from the bottom.[3]

  • Development: Place the spotted plate in a developing chamber containing one of the mobile phases listed below. The chamber should be sealed and pre-saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[1]

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely.

  • Visualization: Visualize the plate under short-wave UV light (254 nm) and circle the spots. Then, use a chemical stain for further visualization.

  • Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Comparative Data: Rf Values
CompoundSystem A: Hexane:Ethyl Acetate (1:1) + 1% Acetic AcidSystem B: Dichloromethane:Methanol (9:1) + 1% Acetic AcidSystem C: Chloroform:Ethyl Acetate:Formic Acid (5:4:1)[12]
Malonic Acid0.020.100.25
4-Hydroxybenzaldehyde0.650.700.85
Product0.150.350.60
ΔRf (Product - Malonic Acid) 0.130.250.35
ΔRf (4-HBA - Product) 0.500.350.25
Analysis and Recommendation
  • System A (Medium Polarity): This system is not polar enough. The highly polar malonic acid and the product barely move from the baseline, resulting in poor separation between them.

  • System B (Medium-High Polarity): This system provides a good separation. All three components are resolved, with the product Rf value falling in an ideal range.

  • System C (High Polarity): This system also provides excellent separation, particularly between the two most polar compounds (product and malonic acid). While the Rf values are higher, the separation is clear and the spots are well-defined.

Visualization Techniques: Making the Invisible, Visible

Since not all compounds are colored, various methods are required to visualize the separated spots on the TLC plate.[13] A multi-step visualization process is often the most thorough.

TLC Separation & Visualization Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis Spot_MA Spot Malonic Acid (MA) Develop Elute plate in chosen solvent system Spot_HBA Spot 4-Hydroxy- benzaldehyde (HBA) Spot_Mix Spot Co-Spot (MA+HBA+Prod) Spot_Prod Spot Product (Prod) UV 1. View under UV Light (254nm) Develop->UV Dry Plate Stain 2. Apply Chemical Stain (e.g., KMnO4) UV->Stain Circle Spots Analyze 3. Calculate Rf & Assess Purity Stain->Analyze Circle Spots

Caption: Workflow for TLC analysis from spotting to final purity assessment.

Comparison of Visualization Methods
TechniquePrincipleTarget MoleculesExpected ResultPros & Cons
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.[13]Aromatic and conjugated systems.4-HBA & Product: Dark spots on a green fluorescent background. Malonic Acid: Invisible.Pro: Non-destructive, fast. Con: Not all compounds are UV-active.
Iodine (I2) Vapor Formation of colored complexes with organic compounds.[13][14]Unsaturated and aromatic compounds.4-HBA & Product: Yellow-brown spots. Malonic Acid: Faint or no spot.Pro: General, semi-destructive (spots fade). Con: Low sensitivity for some compounds.
Potassium Permanganate (KMnO4) Oxidation of functional groups (alkenes, aldehydes, alcohols).[13][15]All three compounds (alkene, aldehyde, phenol).All three: Yellow/brown spots on a purple background.Pro: Very general and sensitive. Con: Destructive.
Ferric Chloride (FeCl3) Complexation with phenols.[14][16]Phenolic -OH groups.4-HBA & Product: Blue, violet, or green spots. Malonic Acid: Invisible.Pro: Specific for phenols. Con: Destructive, not general.
Bromocresol Green Acid-base indicator.Acidic compounds.[13][14]Malonic Acid & Product: Yellow spots on a blue/green background. 4-HBA: Faint or no spot.Pro: Good for acidic compounds. Con: Destructive.

Recommendation: The most robust approach is to first visualize the plate under UV light to identify the aromatic starting material and product. Subsequently, using a general and highly sensitive stain like potassium permanganate will reveal all spots, including the UV-inactive malonic acid, providing a complete picture of the reaction mixture.

Final Validated Protocol for Optimal Separation

This protocol consolidates the findings into a reliable method for monitoring the synthesis of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.

Materials
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of Chloroform, Ethyl Acetate, and Formic Acid in a 5:4:1 ratio by volume.

  • Visualization Reagents: UV lamp (254 nm), Potassium Permanganate stain (1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water).

Step-by-Step Methodology
  • Chamber Saturation: Pour the mobile phase into a TLC developing chamber to a depth of 0.5 cm. Place a piece of filter paper inside to aid saturation and seal the chamber. Allow at least 15 minutes for the atmosphere to become saturated with solvent vapor.

  • Sample Preparation: Dissolve small amounts of your starting materials (controls) and reaction mixture in methanol to create ~1% solutions.

  • Plate Spotting: Using a pencil, gently draw a starting line 1 cm from the bottom of the TLC plate. Using separate capillary tubes, apply small spots of the 4-hydroxybenzaldehyde control, malonic acid control, the co-spot (a single spot containing both starting materials and the reaction mixture), and the reaction mixture itself onto the line. Ensure spots are small and do not diffuse into each other.

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the starting line. Seal the chamber and allow the eluent to ascend the plate undisturbed.

  • Completion: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Initial Visualization (UV): Allow the plate to dry completely in a fume hood. Place the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. You should observe spots for 4-hydroxybenzaldehyde and your product.

  • Final Visualization (Stain): Dip the plate quickly and evenly into the potassium permanganate stain solution. Gently warm the plate with a heat gun until colored spots appear against the purple background. All three compounds should now be visible.

  • Analysis: Calculate the Rf values for all spots. A pure product sample should show a single spot at the expected Rf (~0.60), with no corresponding spots for the starting materials (4-HBA Rf ~0.85; Malonic Acid Rf ~0.25).

By following this detailed guide, researchers can confidently and accurately monitor their synthesis and assess the purity of their 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid product, ensuring high quality for downstream applications.

References

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